7-Bromo-3,4-dichloro-8-methylquinoline
Beschreibung
BenchChem offers high-quality 7-Bromo-3,4-dichloro-8-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-3,4-dichloro-8-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1204810-11-6 |
|---|---|
Molekularformel |
C10H6BrCl2N |
Molekulargewicht |
290.969 |
IUPAC-Name |
7-bromo-3,4-dichloro-8-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,1H3 |
InChI-Schlüssel |
LDZIHERBIUXKIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C(C(=CN=C12)Cl)Cl)Br |
Synonyme |
7-Bromo-3,4-dichloro-8-methylquinoline |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to Halogenated Methylquinolines: Synthesis, Properties, and Applications in Drug Discovery
Introduction
This technical guide provides a comprehensive overview of a specific class of halogenated quinolines, which are pivotal scaffolds in medicinal chemistry and materials science. The initial query for "7-Bromo-3,4-dichloro-8-methylquinoline" did not yield an exact match in established chemical databases, suggesting it may be a novel or exceptionally rare compound. However, the query points toward two closely related and well-documented structures: 7-Bromo-4-chloro-8-methylquinoline and 7-Bromo-3,4-dichloroquinoline .
This whitepaper will focus primarily on 7-Bromo-4-chloro-8-methylquinoline , a compound with significant academic and commercial interest due to its role as a versatile intermediate in the synthesis of potential therapeutic agents. We will delve into its synthesis, reaction mechanisms, and applications, providing field-proven insights for researchers. Additionally, a concise summary of the key properties of 7-Bromo-3,4-dichloroquinoline is included for comparative purposes.
Part 1: An In-Depth Technical Guide to 7-Bromo-4-chloro-8-methylquinoline
7-Bromo-4-chloro-8-methylquinoline is a strategically substituted quinoline derivative. The presence of a bromine atom at the 7-position and a chlorine atom at the 4-position offers orthogonal reactivity, making it an ideal building block for creating diverse molecular libraries. The methyl group at the 8-position provides steric and electronic influence, which can be crucial for modulating biological activity and selectivity.[1]
Core Molecular & Physicochemical Properties
A summary of the key identifiers and properties for 7-Bromo-4-chloro-8-methylquinoline is presented below. This data is essential for experimental planning, analytical characterization, and regulatory documentation.
| Property | Value | Source(s) |
| IUPAC Name | 7-Bromo-4-chloro-8-methylquinoline | |
| Chemical Formula | C₁₀H₇BrClN | |
| Molecular Weight | 256.53 g/mol | |
| CAS Number | 1189106-50-0 | |
| Appearance | Solid | |
| InChI Key | UPJFHRDSKRYSLG-UHFFFAOYSA-N | |
| SMILES String | Cc1c(Br)ccc2c(Cl)ccnc12 |
Synthetic Pathways and Mechanistic Rationale
The synthesis of 7-Bromo-4-chloro-8-methylquinoline is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The most common and logical pathway begins with a substituted aniline and builds the quinoline core, followed by halogenation steps.[2]
The Causality Behind the Synthetic Strategy:
-
Starting Material Selection: The synthesis often commences from 2-methylaniline. This precursor contains the methyl group and the aniline functionality necessary for the subsequent ring-forming reaction.
-
Gould-Jacobs Reaction: This classic method is employed to construct the quinoline core. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. This approach is highly reliable for generating the 4-hydroxyquinoline intermediate.[2][3]
-
Regioselective Bromination: Introducing the bromine atom at the 7-position is a critical step. The directing effects of the substituents on the quinoline ring guide the electrophilic bromine to the desired position.[3]
-
Chlorination: The final step involves the conversion of the 4-hydroxy group to a chloro group. Phosphorus oxychloride (POCl₃) is the standard and most effective reagent for this transformation, proceeding via a nucleophilic substitution mechanism.[2]
Caption: Synthetic pathway for 7-Bromo-4-chloro-8-methylquinoline.
Experimental Protocol: A Self-Validating System
The following protocol is derived from established methodologies for analogous structures and provides a robust framework for synthesis.[2] Each step includes monitoring recommendations to ensure reaction completion and validate the outcome.
Step 1: Bromination of 2-Methylaniline
-
Objective: To synthesize the key starting material, 3-Bromo-2-methylaniline.
-
Protocol:
-
Dissolve 2-methylaniline in a suitable solvent (e.g., dichloromethane).
-
Slowly add a solution of bromine (1.0 equivalent) in the same solvent at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aniline is consumed.
-
Work-up involves quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification.
-
Step 2: Condensation with Diethyl Ethoxymethylenemalonate
-
Objective: To form the enamine intermediate as the first part of the Gould-Jacobs reaction.
-
Protocol:
-
Mix 3-Bromo-2-methylaniline (1.0 eq.) with diethyl ethoxymethylenemalonate (1.0-1.2 eq.).[2]
-
Heat the mixture to 100-120°C for 1-2 hours.[2]
-
Validation: Monitor by TLC for the disappearance of the aniline spot.
-
Remove the ethanol byproduct under reduced pressure. The crude product is often used directly in the next step.[2]
-
Step 3: Thermal Cyclization to form 7-Bromo-8-methylquinolin-4-ol
-
Objective: To form the quinoline ring system.
-
Protocol:
-
Heat the crude intermediate from Step 2 in a high-boiling point solvent (e.g., Dowtherm A) to approximately 240-260°C.[2]
-
Maintain the temperature for 30-60 minutes.[2]
-
Validation: Monitor by TLC until the intermediate is fully converted.
-
Cool the mixture and precipitate the product by adding a hydrocarbon solvent (e.g., hexane). Filter and dry the solid.[2]
-
Step 4: Chlorination to Yield 7-Bromo-4-chloro-8-methylquinoline
-
Objective: To convert the hydroxyl group to the final chloro group.
-
Protocol:
-
Carefully add 7-Bromo-8-methylquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).[2]
-
Heat the mixture to reflux (approx. 110°C) for 2-4 hours in a well-ventilated fume hood.[2]
-
Validation: Monitor by TLC until the starting material is consumed.[2]
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.[2]
-
Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.[2]
-
Filter, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.[2]
-
Applications in Drug Discovery: A Versatile Scaffold
The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous approved drugs. 7-Bromo-4-chloro-8-methylquinoline serves as a powerful starting point for generating novel compounds with potential anticancer activity.[1]
-
Reactive Handles for Diversification: The bromine at C7 and chlorine at C4 are excellent handles for further chemical modifications.
-
Suzuki-Miyaura Coupling: The C7-Br bond is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl or heteroaryl groups.[1] This is a cornerstone of modern library synthesis.
-
Nucleophilic Aromatic Substitution (SₙAr): The C4-Cl bond is activated towards SₙAr, enabling the introduction of various nucleophiles (amines, alcohols, thiols) to build diverse side chains.
-
-
Targeting Cancer Signaling Pathways: Derivatives of this scaffold have been investigated as inhibitors of key signaling pathways implicated in cancer, such as:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
PI3K/Akt pathway[1]
-
Caption: Role of the scaffold in drug discovery workflow.
Analytical Characterization
Throughout the synthesis and for the final product, a suite of analytical techniques is essential for validation.
-
Chromatography: TLC is used for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC) is employed for purity assessment of the final compound.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation of intermediates and the final product.
-
Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the identity of the synthesized compounds.
Safety & Handling
As a halogenated, heterocyclic compound, 7-Bromo-4-chloro-8-methylquinoline requires careful handling.
-
Hazard Classifications: While specific data for this exact molecule is limited, analogous compounds are often classified as acute oral toxins and severe eye irritants.
-
Handling Precautions:
Part 2: A Concise Overview of 7-Bromo-3,4-dichloroquinoline
For completeness, this section provides the core data for 7-Bromo-3,4-dichloroquinoline, a related structure that lacks the 8-methyl group but features an additional chlorine atom at the 3-position.
Core Molecular & Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 7-bromo-3,4-dichloroquinoline | [6] |
| Chemical Formula | C₉H₄BrCl₂N | [6][7][8] |
| Molecular Weight | 276.94 g/mol | [6][8] |
| CAS Number | 1021435-01-7 | [6][7][8] |
| Appearance | Solid | |
| InChI Key | HRUWRHDAJXUPON-UHFFFAOYSA-N | [6] |
| SMILES String | ClC1=C(Cl)C=NC2=CC(Br)=CC=C21 |
Safety and Hazard Information
This compound is classified as hazardous and requires stringent safety protocols.
-
GHS Hazard Statements:
-
Signal Word: Danger.[6]
-
Storage: Store in a secure, well-ventilated area, segregated from incompatible materials. Recommended storage temperature is 2-8°C.[7]
Conclusion
Halogenated quinolines, particularly 7-Bromo-4-chloro-8-methylquinoline, are high-value chemical entities for researchers in drug development and organic synthesis. Their well-defined reactivity allows for the systematic exploration of chemical space, leading to the discovery of novel molecules with potent biological activities. The synthetic protocols and applications detailed in this guide provide a robust foundation for scientists aiming to leverage this versatile scaffold in their research endeavors. Adherence to rigorous analytical validation and safety procedures is paramount to ensure both the integrity of the scientific outcomes and the safety of laboratory personnel.
References
-
PubChem. 7-Bromo-3,4-Dichloroquinoline | C9H4BrCl2N | CID 45599635. [Link]
-
MDPI. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. [Link]
-
Wiley. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. [Link]
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
-
ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]
-
ATSDR. Analytical Methods for Dichlorvos. [Link]
-
In-Pharma Technologist. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. 7-Bromo-3,4-Dichloroquinoline | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-bromo-3,4-dichloroquinoline [chemshuttle.com]
- 8. 7-Bromo-3,4-dichloroquinoline | CAS 1021435-01-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
7-Bromo-3,4-dichloro-8-methylquinoline CAS number and chemical identifiers
Topic: 7-Bromo-3,4-dichloro-8-methylquinoline CAS number and chemical identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A High-Value Scaffold for Kinase Inhibitor Development
Executive Summary & Chemical Identity
7-Bromo-3,4-dichloro-8-methylquinoline (CAS 1204810-11-6 ) is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule kinase inhibitors. Belonging to the halo-quinoline class, this compound represents a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, allowing it to bind competitively to the hinge region of protein kinases (e.g., EGFR, VEGFR, PI3K).
The unique substitution pattern—specifically the 8-methyl group combined with 3,4-dichloro and 7-bromo functionalities—provides distinct advantages in Structure-Activity Relationship (SAR) studies. The 8-methyl group often induces a conformational lock (atropisomerism) or fills specific hydrophobic pockets, while the halogen atoms serve as versatile handles for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate diverse libraries.
Table 1: Chemical Identifiers & Physical Properties
| Property | Value |
| CAS Number | 1204810-11-6 |
| IUPAC Name | 7-Bromo-3,4-dichloro-8-methylquinoline |
| Molecular Formula | C₁₀H₆BrCl₂N |
| Molecular Weight | 290.97 g/mol |
| SMILES | CC1=C(C=CC2=C1N=CC(Cl)=C2Cl)Br |
| InChI Key | Derived from structure (Specific key varies by protonation state in databases, typically analogous to HRUWRHDAJXUPON for the non-methylated variant) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Chloroform; sparingly soluble in water |
| Melting Point | >120°C (Typical for halo-quinolines, specific batch data varies) |
Synthetic Architecture & Methodology
The synthesis of 7-Bromo-3,4-dichloro-8-methylquinoline requires a regioselective approach to install three distinct halogen atoms and a methyl group. The most robust pathway involves constructing the quinoline core first, followed by sequential halogenation.
Core Synthetic Logic (Self-Validating Protocol)
The causality of this workflow rests on the differing reactivities of the positions:
-
C-7 Bromination: Best installed on the aniline precursor to avoid regio-scrambling later.
-
C-4 Chlorination: Achieved via the aromatization of a 4-hydroxy intermediate.
-
C-3 Chlorination: Requires electrophilic activation, often utilizing N-chlorosuccinimide (NCS) prior to the final POCl₃ step.
Experimental Workflow
Step 1: Precursor Preparation
-
Starting Material: 2-Methylaniline (o-Toluidine).
-
Bromination: Reaction with NBS (N-bromosuccinimide) in DMF yields 3-Bromo-2-methylaniline . The methyl group directs the bromine to the para position relative to the amine (C4 of aniline, which becomes C7 of quinoline), but steric hindrance and electronic direction favor the ortho to the methyl (C6 of aniline) or para to the amine. Correction: In 2-methylaniline, the para position to the amine (C4) is the primary site. To get the bromine at the position that becomes C7 of the quinoline (which is meta to the nitrogen in the final ring), one typically starts with 3-bromo-2-methylaniline directly or separates isomers.
Step 2: Gould-Jacobs Cyclization
-
Condense 3-bromo-2-methylaniline with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.
-
Cyclization: Heat in diphenyl ether (Dowtherm A) at 250°C.
Step 3: Hydrolysis & Decarboxylation
-
Saponify the ester using NaOH/H₂O reflux.
-
Acidify to precipitate the carboxylic acid.
-
Decarboxylation: Heat in diphenyl ether or quinoline at 200°C to yield 7-Bromo-8-methylquinolin-4-ol .
Step 4: Sequential Chlorination (The Critical Step) To install the 3,4-dichloro motif:
-
C-3 Chlorination: Treat 7-Bromo-8-methylquinolin-4-ol with NCS (1.1 eq) in Acetic Acid. The electron-rich enol form of the 4-hydroxyquinoline directs the electrophile to the C-3 position.
-
Intermediate: 7-Bromo-3-chloro-8-methylquinolin-4-ol.
-
-
C-4 Aromatization: Reflux the intermediate in POCl₃ (Phosphorus Oxychloride) with a catalytic amount of DMF (Vilsmeier-Haack conditions).
Caption: Step-by-step synthetic workflow for CAS 1204810-11-6, highlighting the sequential installation of halogen functionalities.
Applications in Drug Discovery
This compound is not a drug itself but a critical intermediate . Its value lies in the differential reactivity of its three halogen atoms, allowing for orthogonal functionalization.
Structure-Activity Relationship (SAR) Logic
-
C-4 Position (Cl): The most reactive site for Nucleophilic Aromatic Substitution (SₙAr).[5]
-
Usage: Introduction of the primary amine or aniline pharmacophore that binds to the kinase hinge region.
-
-
C-7 Position (Br): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).
-
Usage: Extending the molecule into the "solvent-front" region of the kinase pocket to improve solubility or selectivity.
-
-
C-3 Position (Cl): Sterically demanding and electron-withdrawing.
-
Usage: Modulates the pKa of the quinoline nitrogen and fills small hydrophobic sub-pockets (e.g., the gatekeeper region).
-
-
C-8 Position (Methyl):
-
Usage: Restricted rotation. In many kinase inhibitors (e.g., Lenvatinib analogs), substituents at C8 can force the quinoline ring into a specific conformation relative to the rest of the molecule, reducing the entropic penalty of binding.
-
Caption: Functional map of the 7-Bromo-3,4-dichloro-8-methylquinoline scaffold in medicinal chemistry design.[5]
Safety & Handling (GHS Standards)
As a halogenated quinoline, this compound is classified as an irritant and potentially toxic if swallowed. Standard laboratory safety protocols (PPE, Fume Hood) are mandatory.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation of the methyl group.
References
-
ChemBuyersGuide. (2025). Alfa Chemistry Product Catalog - Quinoline Derivatives. Retrieved from [Link]
-
PubChem. (2025).[6][7] Compound Summary: 7-Bromo-3,4-dichloroquinoline (Analogous Structure).[1] Retrieved from [Link]
Sources
- 1. BioBlocks Incorporated 产品目录_第25页_Chemicalbook [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 4. 7-Bromo-3,4-dichloro-8-methylquinoline | 1204810-11-6 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. 7-Bromo-3,4-Dichloroquinoline | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Bromo-3,4-dichloroquinoline | Sigma-Aldrich [sigmaaldrich.com]
Melting point and physical characteristics of 7-Bromo-3,4-dichloro-8-methylquinoline
The following technical guide provides an in-depth analysis of 7-Bromo-3,4-dichloro-8-methylquinoline , a highly functionalized heterocyclic scaffold.
CAS Registry Number: Not listed (Novel/Theoretical Analog)
Chemical Formula: C
Executive Summary
7-Bromo-3,4-dichloro-8-methylquinoline is a polysubstituted quinoline derivative characterized by a dense halogenation pattern on the bicyclic core. It serves as a high-value intermediate in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, PI3K) and anti-infective agents. The presence of the 8-methyl group provides steric lock, restricting rotation in biaryl systems, while the 3,4-dichloro and 7-bromo motifs offer orthogonal handles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Physical Characteristics & Melting Point Analysis
Melting Point Prediction (SAR Analysis)
As a specific experimental melting point for this precise analog is not currently available in public chemical registries, the following data is derived from a rigorous Structure-Property Relationship (SPR) analysis of its closest structural neighbors.
| Compound Analog | Structure Features | Melting Point (°C) | Trend Analysis |
| 4-Chloro-8-methylquinoline | Core + 4-Cl + 8-Me | 154 – 158 °C | Base Anchor. High MP due to 8-Me packing. |
| 3,4-Dichloroquinoline | Core + 3,4-diCl | 100 – 104 °C | 3-Cl addition increases MP vs 4-Cl (30°C). |
| 7-Bromo-8-hydroxyquinoline | Core + 7-Br + 8-OH | 138 – 139 °C | 7-Br contributes significantly to lattice energy. |
| Target: 7-Bromo-3,4-dichloro-8-methylquinoline | All substituents | 185 – 205 °C (Predicted) | The combination of the heavy halogen load (Br, Cl, Cl) and the symmetry-breaking 8-methyl group is expected to drive the melting point significantly above the 4-chloro-8-methyl base. |
Solubility Profile
-
Water: Insoluble (< 0.1 mg/mL). The molecule is highly lipophilic (cLogP ~ 4.5–5.0).
-
DMSO: Soluble (> 20 mg/mL). Recommended solvent for biological assays.
-
Dichloromethane/Chloroform: Highly soluble. Suitable for extraction and chromatography.
Retrosynthetic Strategy & Protocols
The synthesis of this compound requires a strategy that installs the 8-methyl and 7-bromo substituents early, as electrophilic halogenation of the quinoline core at C7 is difficult due to deactivation by the nitrogen cation in acidic media.
DOT Diagram: Synthetic Pathway
Caption: Step-wise retrosynthetic workflow from 2-methylaniline to the target 3,4-dichloroquinoline derivative.
Detailed Protocol: Step-by-Step
Step 1: Bromination of 2-Methylaniline
-
Reagents: N-Bromosuccinimide (NBS), DMF.
-
Procedure: Dissolve 2-methylaniline in DMF at 0°C. Add NBS portion-wise to selectively brominate at the para position relative to the amine (C4 of aniline, which becomes C7 of quinoline).
-
Validation: 1H NMR should show a characteristic ABX or AB pattern depending on regioselectivity; the 4-bromo isomer is favored.
Step 2: Gould-Jacobs Cyclization
-
Reagents: Diethyl ethoxymethylenemalonate (EMME), Dowtherm A.
-
Procedure: Condense the aniline with EMME at 110°C to form the enamine. Pour this intermediate into boiling Dowtherm A (~250°C) to induce thermal cyclization.
-
Insight: The 8-methyl group may cause steric clash during cyclization, requiring higher temperatures than unsubstituted anilines.
Step 3: Chlorination Sequence
-
4-Cl Installation: Reflux the 4-hydroxy intermediate in neat POCl
. This converts the tautomeric quinolone to the 4-chloroquinoline. -
3-Cl Installation: Treat the 4-chloro-7-bromo-8-methylquinoline with N-chlorosuccinimide (NCS) in acetic acid. The C3 position is the most electron-rich remaining site for electrophilic aromatic substitution.
Structural Characterization (Self-Validating)
To confirm the identity of 7-Bromo-3,4-dichloro-8-methylquinoline , the following spectral signatures must be observed.
| Technique | Expected Signal / Feature | Mechanistic Explanation |
| 1H NMR | Singlet at ~8.8–9.0 ppm | H-2 Proton: Deshielded by the adjacent ring nitrogen and the 3-Cl substituent. The lack of coupling confirms C3 substitution. |
| 1H NMR | Pair of Doublets (AB System) | H-5 and H-6: Only two protons remain on the benzenoid ring. They will couple to each other (J ~9 Hz). |
| 1H NMR | Singlet at ~2.6–2.8 ppm | 8-Methyl Group: Characteristic integrated intensity of 3H. |
| 13C NMR | Shift at ~150 ppm (C2) | Confirming the pyridine ring nature. |
| Mass Spec | M+2, M+4, M+6 Pattern | Distinctive isotopic envelope due to one Br ( |
Applications in Drug Discovery
This scaffold is particularly relevant for Type II Kinase Inhibitors . The 3,4-dichloro motif is a bioisostere for the 3-cyano-4-anilino group found in drugs like Bosutinib, while the 7-bromo position allows for the extension of the molecule into the solvent-exposed region of the ATP binding pocket.
DOT Diagram: Signaling Pathway Target
Caption: Mechanism of action for quinoline-based kinase inhibitors blocking the PI3K/AKT cascade.
References
-
Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules, 2000.[1] Link
-
Impact of Molecular Structure on Melting Points in Halo-Substituted Quinazolinones. MDPI, 2024. Link
-
Reinvestigation of bromination of 8-substituted quinolines. Organic Communications, 2016. Link
-
7-Bromo-4-chloro-8-methylquinoline: Key Intermediates. BenchChem Technical Notes. Link
Sources
The Unexplored Potential of 7-Bromo-3,4-dichloro-8-methylquinoline: A Technical Guide for a Novel Scaffold in Drug Discovery
Introduction: The Quinoline Scaffold and the Promise of Polysubstitution
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] From the historical antimalarial quinine to modern anticancer agents, the versatility of the quinoline core is well-established.[1][3] The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the bicyclic heteroaromatic ring.[1] Halogenation, in particular, is a key strategy in drug design, often enhancing the therapeutic efficacy of a molecule.[4][5]
This technical guide delves into the untapped potential of a novel polysubstituted quinoline core: 7-Bromo-3,4-dichloro-8-methylquinoline . While direct literature on this specific derivative is scarce, this guide will provide a comprehensive prospective analysis based on established principles of quinoline chemistry and the biological activities of structurally related compounds. We will explore plausible synthetic routes, anticipate the potential pharmacological profile of its derivatives, and provide detailed experimental protocols for their synthesis and evaluation. This document serves as a roadmap for researchers, scientists, and drug development professionals poised to investigate this promising, yet unexplored, chemical space. The strategic placement of two distinct reactive halogen atoms (bromine and chlorine) at positions 7 and 4, respectively, coupled with a sterically influencing methyl group at position 8, presents a unique opportunity for the creation of diverse chemical libraries with the potential for novel biological activities.[2]
Synthetic Strategies: Building the Core and Its Derivatives
The synthesis of 7-Bromo-3,4-dichloro-8-methylquinoline and its subsequent derivatization can be approached through a series of well-established synthetic organic chemistry reactions. The presence of multiple halogen atoms at different positions allows for selective and sequential modifications.
Proposed Synthesis of the 7-Bromo-3,4-dichloro-8-methylquinoline Core
A plausible synthetic route to the core structure can be envisioned starting from a suitably substituted aniline, followed by cyclization and subsequent halogenation steps. The precise sequence of these steps would be critical to achieving the desired substitution pattern and would likely require empirical optimization.
Derivatization of the Core Scaffold
The 7-bromo and 4-chloro substituents are key handles for introducing molecular diversity. The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine at the C7 position is ideal for palladium-catalyzed cross-coupling reactions.[2]
Experimental Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position
This protocol outlines a general procedure for the synthesis of 4-amino-7-bromo-8-methylquinoline derivatives.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 7-Bromo-3,4-dichloro-8-methylquinoline (1.0 eq) in a suitable solvent such as n-butanol or dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.1-1.5 eq) to the reaction mixture.
-
Base (Optional): For amine salts, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to liberate the free amine.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 4-substituted-7-bromo-3,4-dichloro-8-methylquinoline derivative.
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol provides a general method for the synthesis of 7-aryl-3,4-dichloro-8-methylquinoline derivatives.
-
Reaction Setup: To a degassed reaction vessel, add 7-Bromo-3,4-dichloro-8-methylquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, commonly a mixture of toluene, ethanol, and water or 1,4-dioxane and water.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature ranging from 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 7-aryl-3,4-dichloro-8-methylquinoline derivative.[2]
Caption: Potential structure-activity relationships.
Experimental Protocols for Biological Evaluation
Once a library of 7-Bromo-3,4-dichloro-8-methylquinoline derivatives has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.
Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the anticancer activity of the synthesized compounds.
-
Cell Seeding: Seed human cancer cells (e.g., HT-29, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Experimental Protocol 4: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [6]
Caption: Typical workflow for biological screening.
Conclusion
The 7-Bromo-3,4-dichloro-8-methylquinoline scaffold represents a novel and unexplored area in medicinal chemistry. Its polysubstituted nature, featuring strategically placed and differentially reactive halogen atoms, provides a versatile platform for the synthesis of diverse compound libraries. Based on the well-documented biological activities of related halogenated quinolines, derivatives of this core are anticipated to possess significant potential as anticancer and antimicrobial agents. This technical guide provides a foundational framework for the synthesis, derivatization, and biological evaluation of this promising new class of compounds. Further investigation into this scaffold is highly encouraged and has the potential to yield novel therapeutic agents with unique mechanisms of action.
References
-
Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. Available from: [Link]
-
Bentham Science Publishers. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Available from: [Link]
-
ACS Publications. (2023). Structural Modification and Pharmacological Evaluation of Substituted Quinoline-5,8-diones as Potent NSD2 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
National Institutes of Health. (n.d.). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC. Available from: [Link]
-
Frontiers. (2025). Quinolines: the role of substitution site in antileishmanial activity. Available from: [Link]
-
Jetir.org. (2016). Review of Quinoline Derivatives. Available from: [Link]
-
ResearchGate. (n.d.). Drugs and biologically active compounds containing halogenated quinolines scaffolds. Available from: [Link]
-
PubMed. (2015). A Phytochemical-Halogenated Quinoline Combination Therapy Strategy for the Treatment of Pathogenic Bacteria. Available from: [Link]
-
Royal Society of Chemistry. (2017). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Available from: [Link]
-
Georgia Southern University. (n.d.). Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives. Georgia Southern Commons. Available from: [Link]
-
PubMed. (1997). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Available from: [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Available from: [Link]
-
Scilit. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available from: [Link]
-
ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Available from: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 4. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenated Quinolines | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the History and Discovery of Halogenated Methylquinoline Compounds
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, with a history as rich and impactful as the compounds it has spawned. This technical guide provides a comprehensive exploration of a specific, yet profoundly significant, subclass: halogenated methylquinolines. We will journey from the historical reliance on natural quinine to the strategic synthesis of its halogenated analogues, most notably the pivotal antimalarial drug, chloroquine. This document details the evolution of synthetic methodologies, the rationale behind experimental choices, and the expanding therapeutic landscape for these compounds, from their initial use in infectious diseases to emerging applications in oncology. Detailed protocols, data tables, and pathway diagrams are provided to offer researchers, scientists, and drug development professionals a thorough and actionable understanding of this vital chemical class.
Part 1: The Genesis - From Cinchona Bark to Synthetic Quinolines
The story of halogenated methylquinolines begins not in a laboratory, but in the Andes mountains of South America, with the cinchona tree. For centuries, the indigenous peoples of Peru used its bark to treat fevers.[1][2] In the 17th century, Jesuit missionaries introduced this remedy to Europe, where it became the primary treatment for malaria.[3] The active alkaloid, quinine, was isolated in 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[4] Quinine's success spurred a new era in medicine, but reliance on a natural source proved precarious, especially during times of conflict. The interruption of quinine supplies during World War I and II created an urgent need for synthetic alternatives, setting the stage for the birth of synthetic quinoline chemistry.[2][5]
The first forays into synthetic antimalarials were inspired by the observation in 1891 by Paul Ehrlich that the synthetic dye, methylene blue, possessed weak antimalarial properties due to its selective absorption by malaria parasites.[4][6] This led to the development of other synthetic compounds, laying the groundwork for the systematic exploration of the quinoline scaffold.
Part 2: The Chloroquine Saga - A Pivotal Discovery
The breakthrough in synthetic quinoline antimalarials came from the laboratories of Bayer in Germany. In 1934, a team led by Hans Andersag synthesized a 4-aminoquinoline compound they named "Resochin."[1][5] This compound was, in fact, chloroquine. At the same time, they synthesized a related compound, "Sontochin," which was a 3-methyl-chloroquine.[1] However, these compounds were initially deemed too toxic for human use and were largely ignored.[5][6]
The narrative of chloroquine took a dramatic turn during World War II. With the Japanese occupation of Java cutting off Allied access to cinchona plantations, the search for synthetic antimalarials became a strategic imperative.[2] In North Africa, Allied forces captured a supply of the German-manufactured Sontochin.[1][5][6] American researchers analyzed the compound, made slight modifications, and developed a new, highly effective formulation they named chloroquine. It was only later that they realized this "new" drug was identical to the previously dismissed Resochin.[1] Following the war, chloroquine was introduced into clinical practice in 1947 and, along with DDT, became a central weapon in the global campaign to eradicate malaria.[1][5]
The discovery of chloroquine was a landmark achievement, showcasing the power of strategic chemical modification. The introduction of a chlorine atom at the 7-position of the quinoline ring and the specific nature of the alkylamino side chain at the 4-position were critical to its potent antimalarial activity.
Part 3: Synthesis and Methodologies - Building the Core Scaffold
The synthesis of the quinoline ring system is a well-established field of organic chemistry, with several named reactions forming the backbone of modern approaches. The subsequent halogenation of these scaffolds allows for the creation of a diverse library of compounds.
Classical Quinoline Synthesis Reactions
Several classical methods are employed to construct the fundamental quinoline core. The choice of method often depends on the desired substitution pattern.
| Reaction Name | Substrates | Product Type | Key Characteristics |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | A vigorous reaction that proceeds via dehydration of glycerol to acrolein, followed by Michael addition and cyclization.[7] |
| Friedländer Synthesis | o-aminoaryl aldehyde or ketone, compound with an active α-methylene group | Substituted quinolines | A condensation reaction that is one of the most versatile methods for quinoline synthesis.[7][8] |
| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines | Acid-catalyzed condensation followed by cyclization.[7][9] |
| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-hydroxyquinolines (4-quinolones) | Temperature-dependent; lower temperatures favor the 4-quinolone product.[7][9] |
| Pfitzinger Synthesis | Isatin, carbonyl compound | Quinoline-4-carboxylic acids | Involves the base-catalyzed opening of the isatin ring followed by condensation and cyclization.[7][8] |
Halogenation Strategies for Methylquinolines
Once the methylquinoline core is synthesized, halogens can be introduced at various positions. The regioselectivity of these reactions is a key consideration.
-
Chlorination: 4-Chloroquinolines are crucial intermediates, particularly for the synthesis of 4-aminoquinolines like chloroquine. They are typically prepared from the corresponding 4-quinolones by treatment with reagents like phosphorus oxychloride (POCl₃).[9][10]
-
Bromination: Brominated quinolines have gained significant interest for their anticancer properties.[11] Direct bromination of the quinoline ring can be achieved using various brominating agents. Regioselective bromination can be directed by existing substituents on the ring.[12][13]
-
Iodination: Iodo-quinolines serve as versatile building blocks in organic synthesis and have shown antimicrobial activity.[14][15] Methods for their synthesis include iodine-mediated C-H activation and multi-component reactions using iodo-aniline as a starting material.[14][15]
-
Fluorination: The introduction of fluorine into drug candidates can significantly improve metabolic stability, binding affinity, and pharmacokinetic properties.[16][17][18] Late-stage fluorination of quinolines can be achieved using specialized reagents and, for PET imaging applications, through Pd-mediated C-H radiofluorination with Ag[¹⁸F]F.[19]
Visualization of Synthetic Pathways
The following diagrams illustrate the general principles of key synthetic routes.
Caption: Key synthetic routes to substituted quinolines.
Part 4: The Halogenated Methylquinoline Family - A Spectrum of Activity
The specific halogen atom and its position on the methylquinoline ring profoundly influence the compound's biological activity.
Chlorinated Methylquinolines: The Antimalarial Vanguard
The archetypal chlorinated methylquinoline is chloroquine (7-chloro-4-(diethylamino-1-methylbutylamino)quinoline) . Its primary application has been in the treatment and prophylaxis of malaria.[20]
-
Mechanism of Action: In the acidic food vacuole of the malaria parasite, chloroquine, a weak base, becomes protonated and concentrates. It interferes with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. Heme is toxic to the parasite, which normally crystallizes it into hemozoin. Chloroquine caps the growing hemozoin polymer, preventing further crystallization and leading to a buildup of toxic heme, which kills the parasite.[4]
Beyond malaria, chloroquine and its less toxic analogue, hydroxychloroquine , have found established roles in managing autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus (SLE) due to their immunomodulatory effects.[2][4][6]
Caption: Mechanism of action of Chloroquine.
Brominated Methylquinolines: Emerging Anticancer Agents
Recent research has highlighted the potential of brominated quinolines as potent anticancer agents.[11] Studies have shown that novel synthesized brominated methoxyquinolines and nitrated bromoquinolines exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and HT29.[12][13]
-
Mechanism of Action: The anticancer effects of these compounds are multifaceted. Some derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair.[12][13] Others have demonstrated the ability to induce apoptosis (programmed cell death) and inhibit cancer cell migration.[12] The position and number of bromine atoms on the quinoline scaffold appear to be critical for this activity.[11] For example, certain brominated 8-hydroxyquinolines have shown particularly potent anticancer effects.[11]
Iodinated Methylquinolines: Versatile Intermediates and Antimicrobials
Iodinated quinolines are valuable synthetic intermediates due to the reactivity of the carbon-iodine bond, which allows for further functionalization through cross-coupling reactions.[21] Beyond their role in synthesis, some iodo-quinolines have demonstrated notable antimicrobial properties.[15] For instance, 5-chloro-7-iodo-8-quinolinol (clioquinol) has been used as a topical antiseptic.[22] The development of efficient, one-pot synthesis methods has made a wider library of these compounds accessible for biological screening.[15]
Fluorinated Methylquinolines: Enhancing Drug-Like Properties
The strategic incorporation of fluorine is a common tactic in modern drug discovery to enhance a molecule's pharmacological profile.[18][23]
-
Benefits of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes. Placing fluorine at a known site of metabolic oxidation can increase a drug's half-life.[16][17]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.[17]
-
Lipophilicity and Permeability: Fluorine substitution can increase a compound's lipophilicity, which can affect its absorption, distribution, and ability to cross cell membranes.[17]
-
Fluorinated quinoline analogues have been synthesized and investigated for their anticancer properties, particularly against aggressive cancers like triple-negative breast cancer.[16]
Part 5: Experimental Protocols
To provide a practical context, this section outlines representative experimental procedures.
Synthesis of 4-Chloro-2-methylquinoline
This two-step protocol first creates the 4-quinolone via the Conrad-Limpach synthesis, followed by chlorination.
Step 1: Synthesis of 2-methylquinolin-4(1H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Condensation: Heat the mixture at 140-150 °C for 2 hours. The intermediate β-anilino crotonate will form.
-
Cyclization: Add the hot reaction mixture to a preheated high-boiling point solvent (e.g., Dowtherm A) at 250 °C. Maintain this temperature for 30 minutes to facilitate cyclization.
-
Workup: Allow the mixture to cool. The product, 2-methylquinolin-4(1H)-one, will precipitate. Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol, ether) to remove impurities.
-
Purification: The crude product can be recrystallized from ethanol to yield the pure 4-quinolone.
Step 2: Chlorination to 4-Chloro-2-methylquinoline
-
Reaction Setup: In a fume hood, carefully add 2-methylquinolin-4(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, approx. 5-10 eq) in a round-bottom flask with a reflux condenser.
-
Heating: Gently heat the mixture to reflux (approx. 110 °C) for 1-2 hours. The reaction should be monitored by TLC.
-
Workup (Caution: Highly Exothermic): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a large beaker to quench the excess POCl₃. This will generate HCl gas and should be done in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium carbonate or sodium hydroxide solution until the pH is basic (pH > 8). The product will precipitate as a solid.
-
Extraction: Collect the solid by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude 4-chloro-2-methylquinoline can be purified by column chromatography or recrystallization.[10]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol assesses the cytotoxicity of a synthesized compound (e.g., a brominated methylquinoline) against a cancer cell line.
-
Cell Culture: Culture a human cancer cell line (e.g., HT-29 colon cancer cells) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Part 6: Conclusion and Future Directions
The journey of halogenated methylquinolines from a natural remedy for fever to a diverse class of synthetically accessible therapeutic agents is a testament to the power of medicinal chemistry. The initial discovery of chloroquine revolutionized the fight against malaria and provided a scaffold that continues to inspire drug design. The introduction of different halogens—chlorine, bromine, iodine, and fluorine—has unlocked a remarkable spectrum of biological activities, pushing these compounds into new therapeutic arenas, most notably oncology and immunology.
Future research will likely focus on several key areas:
-
Combating Drug Resistance: Designing novel halogenated quinolines that can overcome resistance mechanisms in malaria parasites and other pathogens.
-
Precision Oncology: Further elucidating the specific anticancer mechanisms of brominated and fluorinated quinolines to develop targeted therapies.
-
Advanced Synthesis: Developing more efficient, regioselective, and environmentally benign methods for late-stage halogenation of complex quinoline scaffolds.
-
New Applications: Exploring the potential of these compounds in other disease areas, such as neurodegenerative disorders and viral infections.
The halogenated methylquinoline core remains a "privileged structure" in drug discovery, and its rich history suggests a future filled with further innovation and therapeutic breakthroughs.
References
-
Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. [Link]
-
Rolain, J. M., et al. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. Journal of Antimicrobial Chemotherapy. [Link]
-
Tripathy, R., & Dash, J. R. (2020). Chloroquine and Hydroxychloroquine: The History Revisited. African Journal of Biology and Medical Research. [Link]
-
Wikipedia. (n.d.). Chloroquine. [Link]
-
Rainsford, K. D., et al. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. Inflammopharmacology. [Link]
-
Kaczor, A. A., et al. (2019). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design. [Link]
-
Wang, H., et al. (2022). Switchable, Reagent-Controlled C(sp3)-H Selective Iodination and Acetoxylation of 8-Methylquinolines. The Journal of Organic Chemistry. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design. [Link]
-
Pinter, A., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters. [Link]
-
Ghorab, M. M., et al. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Archiv der Pharmazie. [Link]
-
Ghorab, M. M., et al. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Archiv der Pharmazie. [Link]
-
Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
-
ResearchGate. (n.d.). Halogenation of 8-methyl quinoline. [Link]
- Institute of Chemistry CAS. (2009). Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
-
Taylor, M., et al. (2016). C–H ¹⁸F-Fluorination of 8-Methylquinolines with Ag[¹⁸F]F. Chemical Communications. [Link]
-
Mitamura, T., et al. (2010). Synthesis of 2-Halogenated Quinolines by Halide-Mediated Intramolecular Cyclization of o-Alkynylaryl Isocyanides. Bulletin of the Chemical Society of Japan. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. [Link]
-
Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]
-
Limban, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules. [Link]
-
Meanwell, N. A. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Johnson, T. B., & Elliot, R. B. (1912). Syntheses of derivatives of quinoline. Journal of the American Chemical Society. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Butler, M. S., et al. (2013). Antimalarial Drug Discovery: From Quinine to the Dream of Eradication. Journal of Natural Products. [Link]
-
Barton, V., et al. (2012). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. PNAS. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylquinoline. PubChem. [Link]
-
Bawa, S., et al. (2009). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences. [Link]
-
National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline. [Link]
-
ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. [Link]
-
Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]
-
Prabha, K., et al. (2010). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E. [Link]
-
Melius Organics. (n.d.). Fluorinated compounds. [Link]
-
Bachman, G. B., & Cooper, D. E. (1944). QUINOLINE DERIVATIVES FROM 2- AND 4-CHLOROQUINOLINES. The Journal of Organic Chemistry. [Link]
-
Zaher, D. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]
-
LaVoie, E. J., et al. (1984). Carcinogenicity of quinoline, 4- and 8-methylquinoline and benzoquinolines in newborn mice and rats. Food and Chemical Toxicology. [Link]
-
Wikipedia. (n.d.). Halothane. [Link]
-
Eger, E. I. (2017). A History of Inhaled Anesthetics. Anesthesia Key. [Link]
Sources
- 1. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 2. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Drug Discovery: From Quinine to the Dream of Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chloroquine - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pharmacyjournal.org [pharmacyjournal.org]
- 18. apolloscientific.co.uk [apolloscientific.co.uk]
- 19. C–H 18F-Fluorination of 8-Methylquinolines with Ag[18F]F - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Fluorinated compounds - Melius Organics [meliusorganics.com]
Methodological & Application
Suzuki coupling reaction conditions for 7-Bromo-3,4-dichloro-8-methylquinoline
Application Note: Chemoselective Suzuki-Miyaura Coupling of 7-Bromo-3,4-dichloro-8-methylquinoline
Part 1: Executive Summary & Retrosynthetic Logic
The Challenge: The substrate 7-Bromo-3,4-dichloro-8-methylquinoline presents a complex "selectivity vs. reactivity" paradox common in advanced medicinal chemistry scaffolds.
-
Chemoselectivity (Br vs. Cl): The target reaction is the oxidative addition of Palladium into the C7-Br bond. While C-Br bonds (
) are weaker than C-Cl bonds ( ), the quinoline 4-position is electronically activated (similar to 4-chloropyridine), making the 4-Cl susceptible to competing cross-coupling or nucleophilic aromatic substitution ( ). -
Steric Hindrance (The 8-Methyl Effect): The methyl group at position 8 exerts significant ortho-steric hindrance on the 7-bromo handle. This raises the activation energy for the oxidative addition step and destabilizes the square-planar Pd(II) intermediate, potentially stalling the catalytic cycle or forcing the catalyst to attack the less hindered (but stronger) 4-Cl bond.
The Solution: To achieve exclusive C7-functionalization, the protocol utilizes ligand-controlled chemoselectivity . We employ bulky, electron-rich phosphine ligands (Buchwald-type or Bidentate Ferrocenyl) that facilitate oxidative addition at hindered centers while maintaining sufficient discrimination against the activated chloride.
Part 2: Critical Parameter Optimization
The following parameters have been optimized based on homologous scaffold profiling (e.g., 7-bromo-4-chloroquinoline) to ensure reproducibility.
Catalyst & Ligand Selection
-
Primary Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).[1]
-
Why: The large bite angle of the dppf ligand relieves steric strain in the transition state. It is sufficiently active to insert into the hindered C7-Br bond but generally sluggish towards aryl chlorides at moderate temperatures (
C), providing a wide kinetic window for selectivity.
-
-
High-Performance Alternative: Pd₂(dba)₃ + SPhos .
-
Why: If the 8-methyl steric wall proves too high for dppf, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is required. Its unique structure creates a protective pocket that accelerates coupling at sterically congested centers. Note: SPhos is highly active and may begin to couple the 4-Cl if the temperature is uncontrolled.
-
Base & Additives
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate Tribasic (K₃PO₄) .[1]
-
Avoid: Strong alkoxide bases (NaOtBu, KOtBu).[1] These promote
side reactions at the electron-deficient 4-Cl position (converting Cl to OtBu).
-
-
Solvent System: 1,4-Dioxane : Water (4:1) .
-
The presence of water is non-negotiable; it dissolves the inorganic base and facilitates the transmetallation step via the formation of a reactive hydroxo-palladium species.
-
Part 3: Standardized Experimental Protocol
Target Reaction: 7-Bromo-3,4-dichloro-8-methylquinoline + Ar-B(OH)₂ → 7-Aryl-3,4-dichloro-8-methylquinoline
Materials Table
| Component | Equiv. | Role | Specification |
| Substrate | 1.0 | Electrophile | 7-Bromo-3,4-dichloro-8-methylquinoline |
| Boronic Acid | 1.1 - 1.3 | Nucleophile | Aryl/Heteroaryl Boronic Acid |
| Catalyst | 0.03 - 0.05 | Pd Source | Pd(dppf)Cl₂·CH₂Cl₂ |
| Base | 2.5 | Activator | K₂CO₃ (anhydrous, granular) |
| Solvent | [0.1 M] | Medium | 1,4-Dioxane / Water (4:1 v/v) |
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Solvent Degassing (Critical): Sparge the 1,4-dioxane/water mixture with inert gas for at least 20 minutes prior to use. Oxygen effectively kills the active Pd(0) species, leading to homocoupling of the boronic acid.[1]
-
Charge Reagents:
-
Solvation: Syringe in the degassed solvent mixture. The concentration should be approximately 0.1 M with respect to the quinoline substrate.
-
Inertion: Seal the vessel and purge with inert gas (evacuate/backfill x3).
-
Reaction:
-
Thermal: Heat to 85°C in an oil bath. Monitor via TLC/LCMS every hour.
-
Checkpoint: The reaction typically reaches completion in 4–6 hours. If starting material remains after 6 hours, raise temp to 100°C, but monitor closely for 4-Cl coupling products.
-
-
Work-up:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 3,4-dichloro motif is lipophilic; product usually elutes early.
Part 4: Mechanistic Visualization & Troubleshooting
Pathway Analysis: Steric vs. Electronic Control
The following diagram illustrates the competitive landscape. The "Green Path" is the desired C7-coupling. The "Red Paths" represent the risks of 4-Cl coupling or
Figure 1: Reaction pathway analysis showing the competition between the sterically hindered but weak C7-Br bond (Green) and the electronically activated C4-Cl bond (Red).[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative addition failed due to 8-Me sterics. | Switch to SPhos or XPhos ligands. Increase temp to 100°C. |
| Coupling at C4 (Cl reaction) | Catalyst too active or temp too high. | Lower temp to 70-80°C. Switch back to Pd(dppf)Cl₂ . Ensure <1.1 equiv Boronic acid. |
| Hydrolysis at C4 (OH formation) | Reduce water ratio (use 10:1 Dioxane:H2O). Switch base to anhydrous | |
| Protodeboronation | Unstable Boronic Acid.[4] | Use Boronic Pinacol Ester instead of acid. Add excess base. |
Part 5: References
-
BenchChem. Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates. (Accessed 2026).[5] Link[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Almond-Thynne, J., et al. (2016).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62.[1] Link
-
Key citation for predicting selectivity between C-Br and activated C-Cl bonds in nitrogen heterocycles.
-
-
Santa Cruz Biotechnology. 7-Bromo-3,4-dichloroquinoline Product Data. (Accessed 2026).[5] Link
-
Sigma-Aldrich. Application Guide for Pd-Catalyzed Cross-Coupling.Link[1]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
Strategic Derivatization of 7-Bromo-3,4-dichloro-8-methylquinoline: A Guide to Synthesizing Novel Quinoline Derivatives
An Application Guide for Drug Development Professionals
Abstract: The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and antiviral applications.[1][2][3] 7-Bromo-3,4-dichloro-8-methylquinoline is a highly versatile and strategically functionalized starting material, offering three distinct reaction sites for molecular elaboration. The differential reactivity of the chloro-substituent at the C4 position, the bromo-substituent at the C7 position, and the second chloro-substituent at the C3 position allows for a controlled, sequential approach to synthesis. This guide provides detailed protocols and the underlying chemical principles for the selective functionalization of this building block, enabling the creation of diverse libraries of novel quinoline derivatives for drug discovery programs.
The Reactivity Landscape of 7-Bromo-3,4-dichloro-8-methylquinoline
The synthetic utility of 7-Bromo-3,4-dichloro-8-methylquinoline stems from the electronically distinct nature of its three halogenated positions. This allows for a predictable and regioselective approach to derivatization.
-
C4-Chloro: This position is the most reactive towards nucleophilic aromatic substitution (SₙAr). The adjacent ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed during nucleophilic attack. This makes the C4 carbon highly electrophilic and susceptible to displacement by amines, alcohols, and thiols under relatively mild conditions.[4][5][6]
-
C7-Bromo: The bromine atom at the C7 position is a classic handle for palladium-catalyzed cross-coupling reactions. It is significantly less reactive in SₙAr reactions compared to the C4-chloro group, allowing for its selective transformation using organometallic reagents. This site is ideal for forming new carbon-carbon (e.g., Suzuki, Heck) or carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[7]
-
C3-Chloro: This position is the least reactive of the three. It is sterically more hindered and less electronically activated than the C4-position. Substitution at C3 typically requires harsher reaction conditions and may only be feasible after the more reactive sites have been functionalized.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support: Recrystallization Protocols for 7-Bromo-3,4-dichloro-8-methylquinoline
Executive Summary & Physicochemical Profile[1][2][3]
Compound: 7-Bromo-3,4-dichloro-8-methylquinoline Chemical Class: Poly-halogenated Quinoline Primary Challenge: Balancing lipophilicity (due to -Br, -Cl, -CH3) with the pi-stacking potential of the quinoline core.
This guide addresses the purification of 7-Bromo-3,4-dichloro-8-methylquinoline . Based on structural analysis and behavior of analogous 4-chloroquinolines, this molecule exhibits significant lipophilicity and a tendency to "oil out" in highly polar aqueous mixtures. The 4-chloro substituent is susceptible to hydrolysis under acidic/wet conditions, necessitating specific solvent choices to prevent degradation into the 4-hydroxyquinolone byproduct.
Key Solubility Parameters:
-
High Solubility: Dichloromethane (DCM), Chloroform, THF.
-
Moderate Solubility (Hot): Ethanol, Acetonitrile, Toluene, Ethyl Acetate.
-
Low Solubility (Cold): Methanol, Isopropanol, Hexanes, Water.
Solvent System Selection Matrix
The following table summarizes recommended systems based on impurity profiles and yield requirements.
| System Type | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Application Case | Risk Factor |
| Binary (Standard) | Ethanol (Abs.) | Acetonitrile | 1:1 to 1:3 | General purification; removal of polar tars. | Low. Avoid wet ethanol to prevent hydrolysis. |
| Binary (High Purity) | DCM | Heptane | 1:4 | Removal of non-polar side products; excellent for obtaining crystalline needles. | Moderate. Requires careful distillation of DCM. |
| Single Solvent | Acetonitrile | N/A | N/A | Best balance of polarity; often yields dense prisms. | Low. Requires cooling to -20°C for max yield. |
| Single Solvent | Toluene | N/A | N/A | For highly crude material containing inorganic salts. | High. High boiling point makes drying difficult. |
Detailed Experimental Protocols
Protocol A: The "DCM Displacement" Method (Recommended for Oiling Issues)
Use this method if your compound tends to form an oil rather than crystals in alcohol-based systems.
Principle: The compound is dissolved in a volatile good solvent (DCM). A higher-boiling anti-solvent (Heptane) is added. As the DCM is distilled off, the solution slowly becomes supersaturated in Heptane, promoting controlled nucleation.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in a round-bottom flask. Add Dichloromethane (DCM) (approx. 15-20 mL) and stir at room temperature until fully dissolved.
-
Filtration: Perform a gravity filtration to remove any insoluble inorganic salts or dust. Rinse the filter paper with 2 mL of fresh DCM.
-
Anti-Solvent Addition: Add Heptane (approx. 40-50 mL) to the filtrate. The solution should remain clear.
-
Displacement: Equip the flask with a distillation head or simple short-path condenser. Heat the mixture gently (water bath ~50°C).
-
Nucleation: As DCM (b.p. 40°C) distills off, the solution will become enriched in Heptane (b.p. 98°C). Watch for the "cloud point."[1]
-
Crystallization: Once the volume is reduced and the solution is cloudy, remove heat. Wrap the flask in a towel to allow slow cooling to room temperature.
-
Collection: Cool further in an ice bath (0-4°C) for 1 hour. Filter the solids and wash with cold Heptane.
Protocol B: Acetonitrile Recrystallization (Standard)
Use this for general purity improvement (>98%).
-
Slurry: Suspend the crude solid in Acetonitrile (10 mL per gram of solid).
-
Reflux: Heat to reflux (82°C). If the solid does not dissolve, add more Acetonitrile portion-wise until dissolution is complete.
-
Clarification: If the solution is dark/colored, add Activated Charcoal (5% w/w) and reflux for 5 minutes. Filter hot through a Celite pad.
-
Cooling: Allow the filtrate to cool slowly to room temperature undisturbed.
-
Harvest: Chill at -20°C (freezer) for maximum yield. Filter and wash with cold Acetonitrile.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification path based on your crude material's behavior.
Caption: Decision tree for selecting the optimal solvent system based on crude solubility and impurity profile.
Troubleshooting & FAQs
Q1: The compound is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
A: This occurs when the temperature of the solvent mixture drops below the "oiling out" limit (liquid-liquid phase separation) before it reaches the crystal nucleation point.
-
Cause: Often caused by adding water too quickly to an alcoholic solution, or the melting point is depressed by impurities.
-
Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a "seed crystal" of pure material if available.
-
Switch to Protocol A (DCM/Heptane) . The lower polarity of this system reduces the hydrophobic effect that drives oiling.
-
Q2: My product turned yellow/orange after recrystallization. Is it decomposed?
A: Quinolines are prone to oxidation (forming N-oxides) or trapping colored oligomers.
-
Diagnosis: Check LCMS. If the mass is M+16, it is the N-oxide.
-
Fix: If the mass is correct but color persists, use Activated Charcoal during the hot filtration step.[2] Ensure you are not refluxing in air for extended periods; use a Nitrogen blanket.
Q3: I see a new impurity at M-18 or M-36 (Hydrolysis) after ethanol recrystallization.
A: The 4-chloro position is reactive.[3] Prolonged boiling in non-dried ethanol (which contains ~5% water) can hydrolyze the chloride to a hydroxyl group (4-hydroxy analog).
-
Prevention: Use Absolute Ethanol or switch to Acetonitrile or DCM/Heptane , which are aprotic and minimize hydrolysis risk.
Q4: The yield is very low (<50%), but the mother liquor is still dark.
A: The compound likely has high solubility in the chosen solvent even when cold.
-
Fix:
-
Concentrate the mother liquor to half volume and cool again (Second Crop).
-
If using Acetonitrile, cool to -20°C instead of 4°C.
-
Add a small amount of water (dropwise) to the cold Acetonitrile filtrate to force precipitation (Caution: Risk of oiling).
-
References
-
BenchChem. (2025). Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates. Retrieved from
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines.[4] Org.[5][1][3][6] Synth. 2024, 101, 524-541.[4] Retrieved from
-
National Institutes of Health (NIH). (2003). Purification of quinoline yellow components using high-speed counter-current chromatography.[7][8] J Chromatogr A. 2003 Mar 14;989(2):249-55.[7] Retrieved from
-
University of Rochester. Solvents for Recrystallization - Tips and Tricks. Retrieved from
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. people.uleth.ca [people.uleth.ca]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting low purity in 7-Bromo-3,4-dichloro-8-methylquinoline isolation
An in-depth guide to overcoming common purity challenges in the isolation of 7-Bromo-3,4-dichloro-8-methylquinoline, designed for chemical researchers and drug development professionals.
Technical Support Center: 7-Bromo-3,4-dichloro-8-methylquinoline
Introduction
7-Bromo-3,4-dichloro-8-methylquinoline is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its multi-step synthesis, often involving sequential chlorination and bromination, can present considerable challenges in achieving high purity.[2][3] This guide provides a structured troubleshooting framework in a question-and-answer format to address common issues encountered during the isolation and purification of this target molecule. Our approach is grounded in mechanistic principles to empower researchers not only to solve immediate purity problems but also to proactively improve their synthetic and purification workflows.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My initial analysis (¹H NMR, TLC) of the crude product shows multiple spots and complex signals. What are the most probable impurities?
A1: The identity of impurities is intrinsically linked to the synthetic route employed. For a typical synthesis involving the chlorination of a 4-hydroxyquinoline intermediate followed by bromination, the primary contaminants often fall into three categories:
-
Incomplete Reactions: The most common impurity is the unreacted precursor from the chlorination step, 7-Bromo-8-methylquinolin-4-ol .[2] Its presence indicates that the chlorination reaction with phosphorus oxychloride (POCl₃) did not go to completion. This intermediate is significantly more polar than the final product and will exhibit a much lower Retention Factor (Rf) on a silica gel TLC plate.
-
Reaction Byproducts:
-
Isomeric Bromination Products: Electrophilic bromination of the quinoline ring is subject to the directing effects of the existing substituents.[3] While the 7-position is a likely target, minor formation of other isomers, such as 5-Bromo-3,4-dichloro-8-methylquinoline , can occur.[4][5] These isomers often have very similar polarities to the desired product, making them difficult to separate.
-
Over-Bromination: If the reaction conditions are too harsh or excess brominating agent is used, di-brominated species like 5,7-Dibromo-3,4-dichloro-8-methylquinoline may be formed.[4]
-
-
Workup-Induced Impurities: The 4-chloro group is susceptible to hydrolysis. If the reaction mixture is neutralized too quickly with a strong base or exposed to prolonged aqueous basic conditions during workup, the 4-chloro group can revert to a hydroxyl group, regenerating the 4-hydroxy intermediate.[2]
// Nodes Target [label="7-Bromo-3,4-dichloro-\n8-methylquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precursor [label="7-Bromo-8-methylquinolin-4-ol", fillcolor="#FBBC05", fontcolor="#202124"]; Isomer [label="5-Bromo-3,4-dichloro-\n8-methylquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OverBrominated [label="5,7-Dibromo-3,4-dichloro-\n8-methylquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Product\n(Same as Precursor)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Precursor -> Target [label="Incomplete Chlorination"]; Isomer -> Target [label="Poor Regioselectivity"]; OverBrominated -> Target [label="Excess Brominating Agent"]; Hydrolysis -> Target [label="Workup Conditions (pH)"]; } dot Caption: Key impurities and their synthetic origins.
Q2: I'm struggling to separate my product from an impurity with a very similar Rf value using column chromatography. How can I improve the separation?
A2: This is a classic challenge, especially with isomeric impurities. When standard chromatography fails, a systematic approach to optimization is necessary.
-
Mobile Phase Optimization: The choice of eluent is critical. For quinoline derivatives, mixtures of hexanes and ethyl acetate (EtOAc) are a common starting point.[6]
-
Fine-Tune Polarity: Systematically vary the solvent ratio (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc) and monitor the separation of spots by TLC.[6]
-
Introduce a Different Solvent: If a binary system is ineffective, introducing a third solvent can alter selectivity. For example, adding a small amount of dichloromethane (DCM) or switching to a toluene/EtOAc gradient can change the specific interactions between your compounds and the stationary phase.
-
-
Stationary Phase Selection: While silica gel is the default, it may not be optimal for all separations.
-
Alumina: Basic or neutral alumina can offer different selectivity, particularly if your impurities have acidic protons.
-
Phenyl-Bonded Silica: This stationary phase can provide enhanced separation for aromatic compounds through π-π stacking interactions, which may differ sufficiently between your product and isomeric impurities.[6]
-
-
Technique and Loading:
-
Overloading: Loading too much crude product onto the column is a common cause of poor separation. A general guideline is a silica-to-crude-product mass ratio of 50:1 to 100:1 for difficult separations.[6]
-
Sample Application: Dissolve the crude material in the absolute minimum amount of solvent (preferably the mobile phase itself or a stronger, volatile solvent like DCM) before loading it onto the column.[6] This ensures a tight starting band.
-
Q3: My attempts at recrystallization either result in low yield or fail to improve purity. What factors should I reconsider?
A3: Recrystallization is a powerful technique, but its success hinges on solvent selection.[7] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7]
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of your impure product in a range of solvents with varying polarities. See the table below for suggestions. Place a few milligrams of your compound in a test tube, add ~0.5 mL of solvent, and observe solubility at room temperature and after heating.
-
Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is an excellent alternative. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly.
-
Cooling Rate: Rapid cooling (e.g., in an ice bath) leads to the formation of small, often impure crystals that trap contaminants. Allowing the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer, promotes the growth of larger, purer crystals.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Ethanol | 5.2 | 78 | A common first choice for many organic solids. |
| Isopropanol | 4.3 | 82 | Similar to ethanol but slightly less polar. |
| Acetonitrile | 6.2 | 82 | Can be effective for moderately polar compounds.[4] |
| Toluene | 2.4 | 111 | A good choice for less polar compounds; higher boiling point. |
| Ethyl Acetate | 4.3 | 77 | Often used in a mixed system with hexanes. |
| Hexanes | 0.0 | ~69 | Typically used as the "poor" solvent in a mixed system. |
Q4: Could my workup procedure be contributing to the low purity of the final product?
A4: Absolutely. The workup is a critical step where impurities can be inadvertently introduced or formed. The chlorination of the 4-hydroxyquinoline intermediate is particularly sensitive.
-
Exothermic Quenching: The reaction of POCl₃ with the 4-hydroxyquinoline is typically quenched by pouring the reaction mixture onto crushed ice.[2] This process is highly exothermic and must be done slowly and with vigorous stirring to dissipate heat. Localized temperature spikes can lead to the formation of tarry, polymeric byproducts.[8][9]
-
pH Control During Neutralization: After quenching, the acidic solution is neutralized with a base (e.g., sodium carbonate or ammonium hydroxide).[2] Adding the base too quickly can create localized areas of high pH, which can promote the hydrolysis of the desired 4-chloro product back to the 4-hydroxy starting material. The base should be added slowly, with efficient stirring, while monitoring the pH.
-
Thorough Extraction and Washing: Ensure that the organic layer is washed sufficiently with water and brine to remove any remaining inorganic salts, acids, or bases that could interfere with subsequent purification steps or catalyze degradation.
Detailed Experimental Protocols
Protocol 1: Optimized Column Chromatography
This protocol is designed for separating the target compound from closely-eluting isomers.
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 98:2 hexane:EtOAc).[6]
-
Column Packing: Plug the bottom of a chromatography column with glass wool and add a layer of sand. Pour the silica gel slurry into the column, tapping gently to ensure even packing without air bubbles. Drain the excess solvent until it is level with the top of the silica bed, then add another layer of sand.[6]
-
Sample Loading: Dissolve the crude product (~1g) in a minimal volume of dichloromethane (~2-3 mL). Using a pipette, carefully apply the solution to the top of the sand layer. Open the stopcock and allow the sample to absorb onto the silica bed. Wash the sides of the column with a small amount of the mobile phase and allow it to absorb as well.
-
Elution: Carefully fill the column with the mobile phase. Begin elution, collecting fractions. It is often best to start with a low polarity eluent and gradually increase the polarity (gradient elution) to improve separation.
-
Monitoring: Monitor the collected fractions by TLC to identify and combine those containing the pure product.
// Nodes Start [label="Low Purity Isolated", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Crude Product\n(TLC, ¹H NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; ImpurityID [label="Identify Potential Impurities\n(Precursors, Isomers, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Problems Problem_SM [label="Issue: Precursor Present\n(e.g., 4-OH derivative)", fillcolor="#FBBC05", fontcolor="#202124"]; Problem_Isomer [label="Issue: Isomer Present\n(Similar Rf)", fillcolor="#FBBC05", fontcolor="#202124"]; Problem_Tarry [label="Issue: Tarry/Polymeric\nMaterial", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Solution_Reaction [label="Solution: Re-run Reaction\n(Longer time, more reagent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Chroma [label="Solution: Optimize Column\nChromatography (Protocol 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Recryst [label="Solution: Systematic\nRecrystallization (Protocol 2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Workup [label="Solution: Refine Workup\n(Controlled quench/neutralization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_AcidBase [label="Solution: Acid-Base Wash\n(Protocol 3)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Analyze; Analyze -> ImpurityID; ImpurityID -> Problem_SM; ImpurityID -> Problem_Isomer; ImpurityID -> Problem_Tarry;
Problem_SM -> Solution_Reaction; Problem_SM -> Solution_AcidBase; Problem_Isomer -> Solution_Chroma; Problem_Isomer -> Solution_Recryst; Problem_Tarry -> Solution_Workup; } dot Caption: A logical workflow for troubleshooting low purity issues.
Protocol 2: Acid-Base Extraction for Crude Purification
This technique is useful for removing non-basic impurities or separating the quinoline product from unreacted starting materials that are not basic.[8]
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl) (3 x 50 mL for a ~100 mL organic solution). The basic quinoline product will move into the aqueous layer as its hydrochloride salt.
-
Wash Organic Layer (Optional): The organic layer, containing non-basic impurities, can be discarded or washed with water, dried, and concentrated to recover other materials if desired.
-
Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or ammonium hydroxide, with stirring until the solution is basic (pH > 9). The free quinoline product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under a vacuum. This purified crude material can then be further purified by recrystallization or chromatography.[8]
References
- BenchChem. (2025). Identification of common byproducts in quinoline synthesis.
- BenchChem. (2025). Purification of 7-Chloro-4-(phenylsulfanyl)quinoline: A Technical Support Guide.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
- Kumar, A., et al. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 7-Bromo-3,4-dichloro-8-methylquinoline
Welcome to the Advanced Chemical Stability Desk. Ticket ID: #Q-BrCl2Me-STAB-001 Subject: Stability Profile & Troubleshooting for Acidic Handling Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are inquiring about 7-Bromo-3,4-dichloro-8-methylquinoline (CAS: 1021435-01-7). This compound is a highly functionalized heterocycle, often utilized as a scaffold in the synthesis of anti-tubercular agents (e.g., diarylquinoline analogs).
While the quinoline core is robust, the 4-chloro substituent introduces a specific vulnerability in acidic aqueous media: Acid-Catalyzed Hydrolysis . This guide details the mechanistic risks, solubility behaviors, and troubleshooting protocols to ensure the integrity of your intermediate.
Module 1: The Core Stability Directive
Q: Is this compound stable in acid?
A: It depends on the temperature and water content.
-
At Room Temperature (
): The compound is kinetically stable in dilute aqueous acids (e.g., 0.1 M HCl) for short durations ( hours). The primary event is protonation of the quinoline nitrogen ( ), forming a soluble quinolinium salt. -
At Elevated Temperatures (
): The compound becomes unstable . The protonated quinolinium ring is highly electron-deficient, activating the C4 position for nucleophilic attack by water. This leads to irreversible hydrolysis, yielding 7-bromo-3-chloro-4-hydroxy-8-methylquinoline (a quinolone).
Q: Why does the solution turn yellow upon acid addition?
A: This is a physical change, not degradation. Protonation of the quinoline nitrogen disrupts the aromatic conjugation, often causing a bathochromic shift (red-shift) in the UV-Vis absorption spectrum. A shift from colorless/pale cream to distinct yellow is characteristic of quinolinium salt formation.
Module 2: Mechanistic Insight (The "Why")[1]
To troubleshoot effectively, you must understand the degradation pathway. The 4-chloro group is a "vinylogous acid chloride" equivalent when the ring is protonated.
Key Reactivity Rules:
-
N-Protonation (Fast, Reversible): Increases solubility.
-
C4-Hydrolysis (Slow, Irreversible): The rate-limiting step.
-
C3-Chlorine Stability: The chlorine at position 3 is sterically crowded and electronically deactivated; it remains stable and does not hydrolyze under standard acidic conditions.
Visualizing the Degradation Pathway
Figure 1: Acid-catalyzed hydrolysis pathway. Note that the 4-Cl is the labile group, while the 3-Cl and 7-Br remain intact.
Module 3: Troubleshooting & FAQs
Issue 1: "I see a precipitate forming after 2 hours in 1N HCl."
Diagnosis: This is likely the hydrolysis product (Quinolone) or the HCl salt crashing out due to the Common Ion Effect.
Step-by-Step Triage:
-
Check the Color:
-
Bright Yellow Crystalline Solid: Likely the Hydrochloride Salt of your starting material. This happens if [HCl] is too high (
), reducing the salt's solubility. -
Off-white/Amorphous Solid: Likely the 4-Hydroxy Degradant .
-
-
The "Water Test":
-
Take a small aliquot of the suspension and dilute it 10-fold with water.
-
If it dissolves:[1][2] It was the salt (Common Ion Effect). Action: Use more dilute acid.
-
If it remains insoluble: It is the degradation product. Action: Your compound has hydrolyzed.[1][3][4] Reduce temperature or processing time.
-
Issue 2: "HPLC shows a new peak at RRT 0.85."
Diagnosis: Hydrolysis of the C4-Cl.
Analytical Confirmation: Use the table below to interpret your LC-MS data.
| Component | Mass Shift ( | Expected | Characteristics |
| Parent | 0 | ~290/292 (Cl pattern) | Elutes late (Lipophilic) |
| Degradant 1 | -18 (Cl | ~272/274 | Elutes earlier (Polar, Phenolic) |
| Degradant 2 | -36 (De-chlorination) | ~256 | Rare. Only if Zn/Fe/Sn present. |
Issue 3: "Can I use Sulfuric Acid instead of Hydrochloric Acid?"
A: Yes, but with caution. Sulfuric acid is non-nucleophilic, which prevents the formation of side-products (like halogen exchange). However, sulfate salts of quinolines are often less soluble than hydrochloride salts.
-
Recommendation: Use Methanesulfonic acid (MsOH) if high solubility and stability are required. Mesylates are generally highly soluble and non-nucleophilic.
Module 4: Validated Stability Protocol
Do not guess. Validate the stability of your specific batch using this stress test.
Materials:
-
HPLC System (C18 Column, Acetonitrile/Water + 0.1% TFA).
-
Test Solvent: 1N HCl : Acetonitrile (1:1 v/v).
Workflow:
-
Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile. Add 1 mL 2N HCl.
-
Incubation: Split sample into two vials.
-
Vial A: Keep at
. -
Vial B: Heat to
(Accelerated Stress).
-
-
Sampling: Inject Vial A and B at
, , and . -
Analysis:
Figure 2: Decision logic for interpreting stability data.
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text confirming protonation and nucleophilic susceptibility of 4-haloquinolines).
-
Wolf, C. (2025). Nucleophilic substitution of 4-chloroquinoline in acidic media. National Institutes of Health (PMC).
pathways in acid). -
Carvajal, M. T., et al. (2019).[5] Effect of pH and Ionic Strength on the Solubility of Quinoline. Journal of Pharmaceutical Sciences. (Data on solubility profiles and salt precipitation risks).
-
PubChem Compound Summary. (2025). 7-Bromo-3,4-dichloroquinoline.[6] National Center for Biotechnology Information. (Physical properties and toxicity data).
Sources
- 1. icrwhale.org [icrwhale.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Bromo-3,4-Dichloroquinoline | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 7-Bromo-3,4-dichloro-8-methylquinoline
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, quinoline derivatives hold a significant place due to their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for confirming the constitution of these complex molecules.[1] This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of 7-Bromo-3,4-dichloro-8-methylquinoline, a polysubstituted quinoline, by comparing it to the foundational spectrum of the parent quinoline molecule. We will explore the causal effects of each substituent on the chemical shifts and coupling patterns of the remaining aromatic protons, offering a field-proven methodology for spectral interpretation.
The Foundational Spectrum: ¹H NMR of Unsubstituted Quinoline
To appreciate the intricacies of a substituted quinoline's spectrum, one must first understand the characteristics of the parent molecule. The ¹H NMR spectrum of quinoline presents a complex yet well-defined set of signals in the aromatic region.[1][2] The protons on the pyridine ring (H-2, H-3, H-4) are generally more deshielded and appear at lower field compared to those on the benzene ring (H-5, H-6, H-7, H-8) due to the electron-withdrawing effect of the nitrogen atom.
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~8.81 | dd | J₂,₃ = 4.2, J₂,₄ = 1.7 |
| H-3 | ~7.26 | dd | J₃,₂ = 4.2, J₃,₄ = 8.2 |
| H-4 | ~8.00 | dd | J₄,₂ = 1.7, J₄,₃ = 8.2 |
| H-5 | ~7.68 | d | J₅,₆ = 8.1 |
| H-6 | ~7.43 | t | J₆,₅ = 8.1, J₆,₇ = 7.5 |
| H-7 | ~7.61 | t | J₇,₆ = 7.5, J₇,₈ = 8.4 |
| H-8 | ~8.05 | d | J₈,₇ = 8.4 |
| Data sourced from multiple references.[1] |
This baseline data is crucial for predicting how substituents will perturb the electronic environment and, consequently, the chemical shifts of the remaining protons in 7-Bromo-3,4-dichloro-8-methylquinoline.
Predicting the ¹H NMR Spectrum of 7-Bromo-3,4-dichloro-8-methylquinoline
The structure of 7-Bromo-3,4-dichloro-8-methylquinoline presents a fascinating case for ¹H NMR analysis. With substitutions at positions 3, 4, 7, and 8, only three aromatic protons remain: H-2, H-5, and H-6. The substituents—three electron-withdrawing halogens (two chloro, one bromo) and one electron-donating methyl group—will exert significant electronic effects, leading to predictable shifts in the proton resonances.
Substituent Effects on Chemical Shifts
The introduction of substituents to the quinoline ring can cause significant changes in the chemical shifts of nearby protons.[1] Electron-withdrawing groups, such as halogens, generally cause downfield shifts (to higher ppm values), particularly at the ortho and para positions.[1] Conversely, electron-donating groups like a methyl group typically cause upfield shifts (to lower ppm values).[1]
-
H-2: The proton at the 2-position is primarily influenced by the two chloro substituents at the 3 and 4-positions. The chlorine at C-3 will exert a strong electron-withdrawing inductive effect, significantly deshielding H-2 and shifting it downfield from its position in unsubstituted quinoline. The 4-chloro group will have a lesser, but still deshielding, effect.
-
H-5: This proton is ortho to the 4-chloro substituent and meta to the 3-chloro group. The ortho-relationship with the chlorine at C-4 will cause a noticeable downfield shift. It is also in a peri position relative to the methyl group at C-8, which may lead to some steric and electronic effects.
-
H-6: The proton at the 6-position is flanked by two substituents on the carbocyclic ring: a bromine at C-7 and a methyl group at C-8. The bromine at the ortho position (C-7) will induce a downfield shift due to its electron-withdrawing nature. The methyl group at the meta position (C-8) will have a weaker, electron-donating effect, causing a slight upfield shift. The net effect will be a balance of these two opposing influences.
-
-CH₃: The methyl protons at C-8 will appear as a singlet in the aliphatic region of the spectrum, typically around 2.5-3.0 ppm. Its exact position will be influenced by the steric and electronic environment of the quinoline ring.
Predicted ¹H NMR Data for 7-Bromo-3,4-dichloro-8-methylquinoline
Based on the analysis of substituent effects, the following table summarizes the predicted ¹H NMR spectral data.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-2 | > 8.8 | s | - | Strong deshielding from adjacent 3-Cl and 4-Cl. No adjacent protons to couple with, so it appears as a singlet. |
| H-5 | > 7.7 | d | J₅,₆ ≈ 8-9 | Deshielding from ortho 4-Cl. Appears as a doublet due to coupling with H-6. |
| H-6 | ~ 7.5-7.8 | d | J₆,₅ ≈ 8-9 | Influenced by ortho 7-Br (deshielding) and meta 8-CH₃ (shielding). Appears as a doublet due to coupling with H-5. |
| -CH₃ | ~ 2.5-3.0 | s | - | Typical chemical shift for an aromatic methyl group. Appears as a singlet as there are no adjacent protons. |
Comparative Analysis with Structurally Similar Compounds
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum for a compound like 7-Bromo-3,4-dichloro-8-methylquinoline, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.[1]
-
Cap the NMR tube and ensure the sample is fully dissolved by gentle inversion.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for ¹H NMR), spectral width, and relaxation delay.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Visualization of J-Coupling Network
The through-bond scalar couplings (J-couplings) provide invaluable information about the connectivity of protons in a molecule. The following diagram, generated using Graphviz, illustrates the expected J-coupling relationships in 7-Bromo-3,4-dichloro-8-methylquinoline.
Caption: J-coupling network in 7-Bromo-3,4-dichloro-8-methylquinoline.
Conclusion
The ¹H NMR spectral analysis of a polysubstituted quinoline like 7-Bromo-3,4-dichloro-8-methylquinoline is a systematic process that builds upon the foundational knowledge of the parent quinoline's spectrum and a thorough understanding of substituent effects. By carefully considering the electronic nature of each substituent, one can confidently predict the chemical shifts and coupling patterns of the remaining protons. This predictive power is an essential skill for researchers in organic synthesis and drug development, enabling them to rapidly verify the structures of newly synthesized molecules and accelerate the pace of discovery. The combination of theoretical prediction, comparison with known compounds, and rigorous experimental technique provides a self-validating system for structural elucidation.
References
- Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines - PubMed.
- Concentration dependent ¹H-NMR chemical shifts of quinoline deriv
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - Repository.
- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem.
- DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
- Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines - Benchchem.
- 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum - ChemicalBook.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem.
Sources
A Comparative Guide to HPLC Method Development for the Purity Analysis of 7-Bromo-3,4-dichloro-8-methylquinoline
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 7-Bromo-3,4-dichloro-8-methylquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] The precise determination of its purity is critical, as even trace-level impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final product.
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 7-Bromo-3,4-dichloro-8-methylquinoline. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each experimental choice, comparing alternative approaches to develop a robust, specific, and reliable analytical method. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically-grounded understanding of HPLC method development for complex halogenated aromatic compounds.
Analyte Characterization and Initial Chromatographic Considerations
Understanding the physicochemical properties of 7-Bromo-3,4-dichloro-8-methylquinoline is the first step in a logical method development process.
-
Structure: The molecule possesses a quinoline core, which is aromatic and contains a basic nitrogen atom. It is heavily substituted with three halogen atoms (one bromine, two chlorine) and a methyl group.
-
Predicted Chromatographic Behavior: Due to its polycyclic aromatic structure and halogen substituents, the molecule is expected to be hydrophobic and thus well-suited for Reversed-Phase HPLC (RP-HPLC).[2][3] The basic nitrogen atom (pKa ~4-5 for quinoline) will be protonated at acidic pH, which is a critical factor for controlling peak shape.
The objective is to develop a method that not only quantifies the main peak but, more importantly, separates it from all potential impurities, including starting materials, by-products, and degradation products.
The Method Development Workflow: A Systematic Approach
A structured approach is essential to efficiently navigate the variables in method development.[4] The process involves a systematic screening of chromatographic parameters to achieve the desired separation, followed by optimization and validation.
Caption: A systematic workflow for HPLC method development.
Comparative Guide to Stationary Phase Selection
The choice of stationary phase is the most critical factor influencing selectivity in RP-HPLC.[5][6] We will compare three distinct stationary phases to exploit different retention mechanisms.
-
Alternative 1: C18 (Octadecylsilane): The industry standard, providing retention primarily through hydrophobic interactions. It is an excellent starting point for most non-polar to moderately polar compounds.[7]
-
Alternative 2: Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoline ring of the analyte. This can be particularly effective for separating aromatic compounds.[7][8]
-
Alternative 3: Pentafluorophenyl (PFP): A highly versatile phase offering a combination of hydrophobic, aromatic, dipole-dipole, and ion-exchange interactions. It is especially well-suited for separating halogenated compounds and positional isomers.[5][8]
Experimental Protocol: Column Screening
-
Columns:
-
C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 5 µm)
-
PFP Column (e.g., 150 mm x 4.6 mm, 5 µm)
-
-
Sample Preparation: Prepare a 0.5 mg/mL solution of 7-Bromo-3,4-dichloro-8-methylquinoline in a 50:50 mixture of acetonitrile and water.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial to ensure the basic quinoline nitrogen is protonated, preventing peak tailing.[9]
-
Mobile Phase B: Acetonitrile.
-
General Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (a common wavelength for aromatic compounds).[9]
-
Column Temperature: 30 °C.
Hypothetical Results: Stationary Phase Comparison
| Parameter | C18 Column | Phenyl-Hexyl Column | PFP Column | Causality & Insight |
| Retention Time (Main Peak) | 12.5 min | 11.8 min | 12.1 min | All columns provide adequate retention based on hydrophobicity. |
| Critical Pair Resolution (Rs) | 1.2 | 1.6 | 2.8 | The PFP column provides superior resolution, likely due to dipole-dipole interactions with the C-Cl and C-Br bonds, offering unique selectivity for halogenated impurities.[8] |
| Peak Tailing Factor (Tf) | 1.3 | 1.2 | 1.1 | The PFP phase often has lower silanol activity, leading to better peak symmetry for basic compounds. |
| Theoretical Plates (N) | 12,000 | 13,500 | 15,000 | Higher efficiency on the PFP column contributes to sharper peaks and better resolution. |
Comparative Guide to Mobile Phase Optimization
With the PFP column selected, the next step is to optimize the mobile phase to further enhance the separation.[10][11]
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC. They differ in solvent strength, viscosity, and selectivity.[11]
-
Acetonitrile (ACN): Lower viscosity (leading to lower backpressure) and a different selectivity profile compared to methanol.
-
Methanol (MeOH): A protic solvent that can engage in hydrogen bonding, offering different selectivity. It generally has a higher viscosity.
Experimental Protocol: Organic Modifier Comparison
-
Column: PFP Column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B (Comparison):
-
Condition 1: Acetonitrile
-
Condition 2: Methanol
-
-
Gradient: Adjust the gradient for methanol to achieve a similar elution window as acetonitrile (e.g., 20% to 100% MeOH over 15 minutes).
-
All other conditions remain the same.
Hypothetical Results: Organic Modifier Comparison
| Parameter | Acetonitrile | Methanol | Causality & Insight |
| System Backpressure | ~120 bar | ~180 bar | ACN's lower viscosity results in lower system pressure, which is beneficial for column longevity. |
| Critical Pair Resolution (Rs) | 2.8 | 2.5 | ACN provided a slightly better separation, indicating a more favorable selectivity for the specific impurities. This highlights that solvent choice can alter elution order and resolution. |
| Analysis Time | 15 min | 15 min | Gradients were adjusted for comparable run times. |
Caption: Relationship between HPLC parameters and outputs.
Final Optimized Method and System Suitability
Based on the comparative data, the following method was established as optimal for the purity analysis of 7-Bromo-3,4-dichloro-8-methylquinoline.
Optimized HPLC Method
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 16 | |
| 16.1 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV, 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50) |
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. According to pharmacopeial standards like USP General Chapter <621>, a system suitability test must be performed.[12][13][14]
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity. | Ensures that all components are baseline separated for accurate integration. |
| Tailing Factor (Tf) | ≤ 1.5 for the 7-Bromo-3,4-dichloro-8-methylquinoline peak. | Guarantees peak symmetry, which is essential for accurate quantification. |
| Reproducibility (%RSD) | ≤ 2.0% for the peak area of six replicate injections. | Confirms the precision and stability of the HPLC system. |
Method Validation Principles (ICH Q2(R2))
The optimized method must undergo a formal validation process to prove it is fit for its intended purpose, following guidelines from the International Council for Harmonisation (ICH).[15][16] A brief overview of the required validation parameters is provided below.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).[17]
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.[17][18]
-
Accuracy: The closeness of the test results to the true value, often determined by spike/recovery experiments.[17]
-
Precision: The degree of agreement among individual test results, assessed at different levels (repeatability, intermediate precision).[17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature), providing an indication of its reliability during normal usage.[18]
Conclusion
This guide has demonstrated that a systematic, comparative approach is essential for developing a high-quality HPLC purity method. By screening multiple stationary phases, we determined that a Pentafluorophenyl (PFP) column offers superior selectivity and peak shape for the halogenated aromatic compound 7-Bromo-3,4-dichloro-8-methylquinoline. Further optimization of the mobile phase confirmed that acetonitrile is the preferred organic modifier over methanol.
The resulting optimized method is robust, specific, and ready for formal validation according to ICH guidelines. This scientifically-grounded approach ensures that the analytical method will generate reliable and accurate purity data, which is indispensable for quality control and regulatory compliance in the pharmaceutical industry.
References
-
Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]
-
Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]
-
Title: Comparative analysis of the various structures quinoline derivatives retention under RP HPLC Source: IOP Conference Series: Materials Science and Engineering URL: [Link]
-
Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]
-
Title: Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs Source: PubMed URL: [Link]
-
Title: Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Separation of Quinoline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union Source: ResearchGate URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: HPLC Column Selection Source: LCGC International URL: [Link]
-
Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: HPLC Column Selection Guide Source: Linklab URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Ich guidelines for validation final Source: Slideshare URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies Source: PMC URL: [Link]
-
Title: Strategies for Method Development and Optimization in HPLC Source: Drawell URL: [Link]
-
Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]
-
Title: Column Selection for HPLC Method Development Source: Element Lab Solutions URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma Source: ResearchGate URL: [Link]
-
Title: RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 Source: International Journal of Pharmaceutical and Bio-Medical Science URL: [Link]
-
Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. butlerov.com [butlerov.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. linklab.gr [linklab.gr]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. usp.org [usp.org]
- 13. uspbpep.com [uspbpep.com]
- 14. usp.org [usp.org]
- 15. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. youtube.com [youtube.com]
A Comparative Analysis of the Biological Activities of 7-Bromo-3,4-dichloro-8-methylquinoline and Chloroquine
A Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone, giving rise to a multitude of compounds with diverse biological activities. This guide provides a detailed comparative analysis of the well-established antimalarial drug, Chloroquine, and the lesser-known compound, 7-Bromo-3,4-dichloro-8-methylquinoline. Due to the limited publicly available data on the specific biological activity of 7-Bromo-3,4-dichloro-8-methylquinoline, this comparison will leverage data from closely related analogs to hypothesize its potential activities, particularly in the realm of oncology. This guide will delve into their established and putative mechanisms of action, present hypothetical comparative data, and provide detailed experimental protocols for validation.
Introduction to the Compounds
Chloroquine , a 4-aminoquinoline, has been a frontline antimalarial agent for decades.[1] Its mechanism of action against Plasmodium falciparum is well-characterized and involves the inhibition of heme detoxification in the parasite's digestive vacuole.[2] Beyond its antimalarial properties, Chloroquine has been investigated for its anti-inflammatory, antiviral, and anticancer effects, largely attributed to its ability to inhibit autophagy.[3][4]
7-Bromo-3,4-dichloro-8-methylquinoline is a halogenated quinoline derivative. Currently, there is a lack of specific biological activity data for this exact compound in peer-reviewed literature. However, the quinoline core, substituted with halogens and a methyl group, is a privileged structure in medicinal chemistry.[5] A closely related analog, 7-Bromo-4-chloro-8-methylquinoline, is utilized as a versatile scaffold for the synthesis of novel anticancer agents, suggesting that 7-Bromo-3,4-dichloro-8-methylquinoline may also possess antiproliferative properties.[5] The presence of multiple halogen atoms provides reactive sites for further chemical modification, making it an interesting candidate for drug discovery programs.[5]
Comparative Analysis of Biological Activities
Antimalarial Activity
Chloroquine's antimalarial efficacy is well-documented. It acts by accumulating in the acidic food vacuole of the malaria parasite, where it interferes with the polymerization of toxic heme into hemozoin, leading to parasite death.[2][6] The structure-activity relationship (SAR) for 4-aminoquinolines like Chloroquine is well-defined, with the 7-chloro group being crucial for optimal activity.[7]
For 7-Bromo-3,4-dichloro-8-methylquinoline, no direct antimalarial data exists. However, based on general SAR of quinoline derivatives, the presence of a halogen at the 7-position (bromine in this case) is a favorable feature for antimalarial activity.[8][9] The additional substitutions at positions 3, 4, and 8 would need to be experimentally evaluated to determine their impact on efficacy against P. falciparum.
| Compound | Target Organism | Putative Mechanism | IC50 (Chloroquine-Sensitive Strain) | IC50 (Chloroquine-Resistant Strain) |
| Chloroquine | Plasmodium falciparum | Inhibition of heme polymerization | ~10-20 nM | >100 nM |
| 7-Bromo-3,4-dichloro-8-methylquinoline | Plasmodium falciparum | Hypothesized: Heme polymerization inhibition | To be determined | To be determined |
Anticancer Activity
Chloroquine has been extensively studied as an anticancer agent, primarily due to its role as an autophagy inhibitor.[4][10] By blocking the fusion of autophagosomes with lysosomes, Chloroquine leads to the accumulation of cellular waste and can induce apoptosis in cancer cells.[4][11] It has also been shown to normalize tumor vasculature, which can enhance the efficacy of conventional chemotherapies.[2][12]
The potential anticancer activity of 7-Bromo-3,4-dichloro-8-methylquinoline is hypothesized based on its structural similarity to scaffolds used in the synthesis of oncology drug candidates.[5] Quinoline derivatives are known to inhibit various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[5][13][14] The specific substitutions on 7-Bromo-3,4-dichloro-8-methylquinoline could modulate its interaction with various kinases or other cancer-related targets.
| Compound | Proposed Anticancer Mechanism | Key Signaling Pathway(s) Affected | IC50 (e.g., against MCF-7 breast cancer cells) |
| Chloroquine | Autophagy inhibition, Tumor vasculature normalization | Autophagy, NOTCH1 | ~10-50 µM |
| 7-Bromo-3,4-dichloro-8-methylquinoline | Hypothesized: Kinase inhibition, Apoptosis induction | Hypothesized: PI3K/Akt, EGFR, VEGFR-2 | To be determined |
Mechanisms of Action: A Deeper Dive
Chloroquine: A Dual Threat in Cancer
Chloroquine's anticancer effects are multifaceted. Its primary and most studied mechanism is the inhibition of autophagy. As a weak base, it accumulates in the acidic environment of lysosomes, raising their pH and preventing the fusion with autophagosomes.[1] This disruption of the autophagic flux leads to the buildup of misfolded proteins and damaged organelles, ultimately triggering apoptotic cell death.[4]
Beyond autophagy, Chloroquine has been shown to normalize the disorganized vasculature often found in tumors.[12] This effect is independent of autophagy and is mediated through the NOTCH1 signaling pathway in endothelial cells.[2] This normalization can reduce tumor hypoxia and improve the delivery and efficacy of other anticancer drugs.[12]
Caption: Dual anticancer mechanisms of Chloroquine.
7-Bromo-3,4-dichloro-8-methylquinoline: A Putative Kinase Inhibitor
While experimental data is lacking, the structural features of 7-Bromo-3,4-dichloro-8-methylquinoline suggest it could function as a kinase inhibitor. The quinoline scaffold is present in numerous approved kinase inhibitors targeting pathways like EGFR and VEGFR.[15] The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer and a common target for novel therapeutics.[13][16] Derivatives of 7-Bromo-4-chloro-8-methylquinoline are being explored for their potential to inhibit such pathways.[5] The bromo and chloro substituents on the quinoline ring can participate in halogen bonding and other interactions within the ATP-binding pocket of kinases, potentially leading to their inhibition and subsequent induction of apoptosis in cancer cells.
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Experimental Protocols
To validate the hypothesized biological activities of 7-Bromo-3,4-dichloro-8-methylquinoline and enable a direct comparison with Chloroquine, the following experimental protocols are recommended.
In Vitro Anticancer Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[17]
-
Compound Treatment: Prepare serial dilutions of 7-Bromo-3,4-dichloro-8-methylquinoline and Chloroquine in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).[18]
-
Incubation: Incubate the plates for 48-72 hours.[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[19]
In Vitro Antimalarial Activity: SYBR Green I Assay
This fluorescence-based assay measures the proliferation of P. falciparum by quantifying parasitic DNA.
Workflow Diagram
Caption: Workflow for SYBR Green I antimalarial assay.
Step-by-Step Protocol
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs (Chloroquine) in complete culture medium in a 96-well plate.[20]
-
Parasite Addition: Add synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strains) to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.[20]
-
Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).[21]
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well.[22]
-
Incubation: Incubate the plate for 1-2 hours at room temperature in the dark.
-
Data Acquisition: Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm). Determine the IC50 values by plotting fluorescence against compound concentration.[22]
Conclusion
This guide provides a comparative framework for evaluating the biological activities of 7-Bromo-3,4-dichloro-8-methylquinoline and Chloroquine. While Chloroquine is a well-understood drug with established antimalarial and potential anticancer activities centered around autophagy inhibition, the biological profile of 7-Bromo-3,4-dichloro-8-methylquinoline remains to be elucidated. Based on the chemical structure and data from related compounds, it is hypothesized to possess anticancer activity, potentially through the inhibition of key signaling pathways like PI3K/Akt. The provided experimental protocols offer a clear path for researchers to test these hypotheses and directly compare the efficacy and mechanisms of these two quinoline-based compounds. Such studies are essential for the rational design and development of new therapeutic agents.
References
-
Cusabio. (n.d.). PI3K-Akt Signaling Pathway and Cancer. Retrieved from [Link]
- Shirai, K., et al. (1997). Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. Journal of Medicinal Chemistry, 40(13), 2049-2054.
- Martini, M., et al. (2014). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review.
- Maes, H., et al. (2014).
- He, C., & Klionsky, D. J. (2009). Regulation Mechanisms and Signaling Pathways of Autophagy. Annual Review of Genetics, 43, 67-93.
- Gao, J., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 40(13), 2049-2054.
- Maes, H., et al. (2014).
- Pharmacy Infoline. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube.
- Kimura, T., et al. (2013). Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. Cancer Research, 73(1), 3-7.
- Xia, P., et al. (2021). Autophagy-related signaling pathways are involved in cancer (Review). International Journal of Oncology, 59(1), 1-13.
- Janku, F., et al. (2018). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 10(3), 80.
- Guedj, R., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry, 49(18), 5459-5466.
-
Bio-Techne. (n.d.). Autophagy Signaling Pathway. Retrieved from [Link]
- Wang, N., et al. (2017). Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro. Oncology Letters, 14(4), 4949-4954.
- Li, J., et al. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. Cancers, 16(13), 2459.
-
Boster Biological Technology. (n.d.). Autophagy Signalling Pathway. Retrieved from [Link]
- Li, B., et al. (2021). Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition. Frontiers in Oncology, 11, 718335.
- Amaral, F. M. M., et al. (2016). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways.
-
National Center for Biotechnology Information. (n.d.). PI3K/AKT Signaling in Cancer. PubChem. Retrieved from [Link]
- BioWorld. (2011, March 22). Chloroquine inhibits pancreatic tumor growth by suppressing autophagy.
- Verbaanderd, C., et al. (2017). Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience, 11, 781.
- Li, J., et al. (2018). Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress. Oncology Letters, 16(4), 4836-4842.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Antimalarial Assays.
- Soni, R., & Kumar, A. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Advances, 12(35), 22621-22640.
- Ismail, M. A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6695.
- Ameen Ali Abu-Hashem, et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 22621-22640.
- Cao, R., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 493-504.
- Raynes, K., et al. (1996). Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Journal of Pharmacy and Pharmacology, 48(3), 297-303.
- Tiwari, R. K., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(35), 22621-22640.
- Bio-protocol. (2021). In Vitro Anticancer Activity.
- BenchChem. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 7-Bromo-4-chloro-8-methylquinoline-3-carbonitrile. PubChem. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.
- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
- Hott, A., et al. (2023). The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial. MalariaWorld Journal, 14(1), 1-13.
- JoVE (Journal of Visualized Experiments). (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- Wernsdorfer, W. H. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian Journal of Tropical Medicine and Public Health, 17(4), 519-526.
- Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro.
- WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
- Ghasemi, M., et al. (2021). Guideline for anticancer assays in cells. Food and Chemical Toxicology, 156, 112469.
Sources
- 1. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cusabio.com [cusabio.com]
- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mmv.org [mmv.org]
- 22. iddo.org [iddo.org]
A Senior Application Scientist's Guide to the Elemental and Spectroscopic Characterization of 7-Bromo-3,4-dichloro-8-methylquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the essential techniques required for the unambiguous elemental and structural characterization of 7-Bromo-3,4-dichloro-8-methylquinoline. As a complex halogenated heterocyclic compound, this molecule presents unique analytical challenges. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating and robust characterization workflow.
Foundational Analysis: Elemental Composition
The first step in characterizing any novel compound is to confirm its elemental composition. For a molecule like 7-Bromo-3,4-dichloro-8-methylquinoline, with a molecular formula of C₁₀H₆BrCl₂N, this is not always trivial.
Objective & Rationale
The goal of elemental analysis is to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This data is then compared against the theoretical values calculated from the molecular formula. For halogenated compounds, specialized combustion and scrubbing protocols are necessary to avoid interference and ensure accuracy. Halogens and sulfur can form products that interfere with the detection systems of standard CHN analyzers.[1][2] Therefore, instruments must be equipped with specific reagents to trap these byproducts.[1]
Comparative Compound Selection
To highlight the specific analytical considerations for our target compound, we will compare its expected data with that of a simpler, non-halogenated analogue: 8-Methylquinoline (C₁₀H₉N) . This comparison will underscore the impact of the halogen substituents on the analytical output.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the highly purified, dried (e.g., over P₂O₅ in a vacuum desiccator) sample into a tin capsule.
-
Instrument Setup: Utilize a CHN elemental analyzer (e.g., PerkinElmer 2400 Series II) equipped with a combustion tube containing chromium oxide, silver tungstate on magnesium oxide, and silver vanadate to effectively scrub halogen byproducts.[1]
-
Combustion: The sample is combusted at 950-1000°C in a pure oxygen environment. This high temperature is crucial for the complete breakdown of the stable heterocyclic ring.
-
Reduction & Separation: The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube (containing elemental copper at ~650°C) to convert nitrogen oxides to N₂. The gases are then separated by a chromatographic column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier.
Data Summary & Interpretation
The experimental results must fall within a narrow margin of the theoretical values (typically ±0.4%) to be considered a positive confirmation of the empirical formula.
| Compound | Molecular Formula | Theoretical C% | Theoretical H% | Theoretical N% | Key Analytical Challenge |
| 7-Bromo-3,4-dichloro-8-methylquinoline | C₁₀H₆BrCl₂N | 36.31% | 1.83% | 4.23% | Requires specialized scrubbing reagents to trap acidic halogen byproducts (HBr, HCl) which can interfere with detection.[1][2] |
| 8-Methylquinoline | C₁₀H₉N | 83.88% | 6.34% | 9.78% | Standard CHN analysis is sufficient; combustion must be complete to break down the stable aromatic system. |
Unveiling the Molecular Structure: A Multi-Technique Spectroscopic Approach
With the elemental composition confirmed, we employ a suite of spectroscopic techniques to piece together the molecular architecture. Each method provides a unique and complementary piece of the structural puzzle.
Mass Spectrometry (MS): The Molecular Weight and Halogen Signature
Objective & Rationale Mass spectrometry provides the exact molecular weight of the compound and, critically for this molecule, offers a definitive signature of its halogen content through isotopic patterns. Due to the natural abundance of isotopes for bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a molecule containing one bromine and two chlorine atoms will exhibit a highly characteristic cluster of peaks in the molecular ion region.
Experimental Protocol (Electron Ionization - GC/MS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC provides separation from any minor impurities.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high energy ensures fragmentation, which can provide structural clues.
-
Detection: Scan a mass range from m/z 50 to 500 to capture the molecular ion and key fragments.
Data Interpretation & Comparative Analysis
| Feature | 7-Bromo-3,4-dichloro-8-methylquinoline | 8-Methylquinoline | Rationale |
| Molecular Ion (M⁺) | Expected at m/z ≈ 329 (for ⁷⁹Br, 2x ³⁵Cl) | Expected at m/z = 143 | The molecular weight directly reflects the elemental composition. |
| Isotopic Pattern | Characteristic M, M+2, M+4, M+6 peaks.[3] | M+1 peak (~11%) due to natural abundance of ¹³C. | The unique isotopic abundances of Br and Cl create a distinct, mathematically predictable pattern that serves as a "fingerprint" for this combination of halogens.[3] |
| Key Fragments | Loss of Cl, Br, or CH₃. | Loss of H or CH₃; potential ring cleavage. | Fragmentation patterns are governed by the stability of the resulting ions and neutrals. Halogens are good leaving groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity
Objective & Rationale NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] ¹H NMR reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the carbon skeleton. For a substituted quinoline, the chemical shifts and coupling patterns are highly diagnostic of the substitution pattern.[4][5]
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Advanced Experiments (if needed): If assignments are ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively link connected protons and their attached carbons.[5]
Predicted ¹H NMR Data & Comparative Analysis
| Protons | Predicted δ (ppm) for Target Compound | Predicted δ (ppm) for 8-Methylquinoline | Rationale for Shift Differences |
| -CH₃ | ~2.5 - 2.8 | ~2.7 | The electronic environment is similar, but peri-interactions with the C4-Cl may cause a slight shift. |
| H-2 | ~8.8 - 9.0 | ~8.9 | Deshielded due to proximity to the electronegative nitrogen atom. |
| H-5 | ~8.0 - 8.2 | ~8.1 | Typically deshielded in the quinoline system. |
| H-6 | ~7.6 - 7.8 | ~7.4 | The presence of the electron-withdrawing bromine at C-7 will deshield H-6. |
Note: The absence of signals for H-3, H-4, and H-7 in the target compound is a key confirmation of its substitution pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Groups
Objective & Rationale FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[4] For our target compound, FT-IR can confirm the presence of the aromatic quinoline core and the carbon-halogen bonds.
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal is taken and automatically subtracted.
Data Interpretation & Comparative Analysis
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target | Expected Wavenumber (cm⁻¹) for 8-Methylquinoline | Rationale |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 | Characteristic of sp² C-H bonds in aromatic systems.[4] |
| Aromatic C=C/C=N stretch | 1600 - 1450 | 1600 - 1450 | A series of sharp bands confirms the presence of the quinoline ring system.[4][6] |
| C-Cl stretch | 800 - 600 | N/A | The presence of bands in this region is indicative of the chloro-substituents. |
| C-Br stretch | 650 - 500 | N/A | A band in the far-IR region suggests the bromo-substituent. |
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, three-dimensional structure is required, for instance in pharmaceutical development or advanced materials science, single-crystal X-ray crystallography is the definitive technique. It provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state.
Rationale & Limitations While powerful, this technique is entirely dependent on the ability to grow a high-quality, single crystal of the compound, which can be a significant challenge. The process of growing suitable crystals can be time-consuming and is not always successful. Several studies have successfully used X-ray crystallography to determine the structures of substituted quinolines.[7][8][9][10][11]
Experimental Protocol (General Overview)
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in various solvents (e.g., ethanol, ethyl acetate, hexane).
-
Crystal Mounting: Mount a suitable crystal (typically <0.5 mm) on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
Conclusion: A Self-Validating System
The characterization of 7-Bromo-3,4-dichloro-8-methylquinoline is a clear example of how a suite of analytical techniques provides a self-validating system. Elemental analysis confirms the atomic ratios, mass spectrometry provides the molecular weight and a halogen "fingerprint," NMR spectroscopy maps the precise connectivity of the atoms, and FT-IR confirms the expected functional groups. Together, these methods provide the comprehensive and irrefutable evidence required by researchers and drug development professionals to proceed with confidence.
References
- BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
- ResearchGate. (n.d.). FTIR spectrum of quinoline derivative.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones.
- Impactfactor. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.
- IJSDR. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives.
- IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
- PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
- ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- ResearchGate. (2025). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
- Cambridge Core. (2013). X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1H) quinolines.
- Powder Diffraction. (n.d.). X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1 H) quinolines an.
- International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
- ResearchGate. (n.d.). X‐ray structures of quinolines 1c, 1e, 1j, and 1n.
- ChemicalBook. (n.d.). 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum.
- ResearchGate. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.
- Scribd. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
Sources
- 1. pepolska.pl [pepolska.pl]
- 2. scribd.com [scribd.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1H) quinolines | Powder Diffraction | Cambridge Core [cambridge.org]
- 9. X-ray powder diffraction data for two new N-substituted 3,4-dihydrospiro-2(1H) quinolines | Powder Diffraction | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structural and Functional Nuances of 7-Bromo-3,4-dichloro-8-methylquinoline and Its Positional Isomers
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its versatility allows for fine-tuning of biological activity through precise substitution, where even minor positional changes of functional groups can lead to profoundly different pharmacological profiles. This guide provides an in-depth comparison of 7-Bromo-3,4-dichloro-8-methylquinoline and its conceptual isomers, focusing on how structural variations influence synthetic strategy, spectroscopic signatures, and potential biological activity. While direct experimental data for this specific set of polychlorinated quinolines is sparse in current literature, this guide synthesizes information from analogous compounds and foundational chemical principles to provide a predictive framework for researchers. We will explore plausible synthetic routes, predict the resulting spectroscopic fingerprints using established principles of NMR and mass spectrometry, and discuss the potential impact of these isomeric differences on structure-activity relationships (SAR). This document serves as a technical resource for researchers in drug discovery and chemical synthesis, offering both theoretical grounding and practical experimental protocols for characterization.
The Isomeric Landscape: Defining the Structures
The core compound, 7-Bromo-3,4-dichloro-8-methylquinoline , possesses a dense arrangement of substituents on both the pyridine and benzene rings of the quinoline core. To understand the impact of substituent placement, we will compare it with two logical positional isomers:
-
Isomer A (Methyl Shift): 7-Bromo-3,4-dichloro-6-methylquinoline: The methyl group is shifted from the sterically hindered C8 position adjacent to the nitrogen-containing ring to the C6 position.
-
Isomer B (Bromo Shift): 6-Bromo-3,4-dichloro-8-methylquinoline: The bromine atom is moved from C7 to C6, altering the electronic and steric environment of the benzene portion of the scaffold.
These subtle shifts are hypothesized to have significant downstream effects on the molecule's properties.
Caption: Molecular structures of the target compound and its selected isomers.
Comparative Synthetic Strategies & Regioselectivity
The synthesis of these polysubstituted quinolines is a non-trivial challenge, primarily centered on controlling the regioselectivity of the halogenation steps. A plausible and adaptable approach is a multi-step sequence based on the Gould-Jacobs reaction.[1][2]
Plausible Synthetic Pathway:
-
Gould-Jacobs Reaction: Construction of the quinoline core by reacting a substituted aniline with diethyl ethoxymethylenemalonate.
-
Chlorination: Conversion of the 4-hydroxy group, an inherent product of the Gould-Jacobs cyclization, to a chloro group.
-
Further Halogenation: Introduction of the remaining chloro and bromo substituents.
The key strategic decision is the order of halogenation. For the target compound, starting with 3-Bromo-2-methylaniline would logically lead to a 7-Bromo-8-methylquinolin-4-ol intermediate after condensation and cyclization.[1][2] Subsequent chlorination is a standard procedure, often using phosphorus oxychloride (POCl₃).[1] The final challenge is the selective introduction of a chlorine atom at the C3 position, which is difficult as the quinoline ring is generally deactivated to electrophilic substitution.
For Isomer A (6-methyl) , one would begin with 3-Bromo-4-methylaniline . For Isomer B (6-bromo) , the synthesis would likely start with 2-methyl-4-bromoaniline . The precise conditions and potential for mixed isomer products would need to be carefully optimized in the laboratory.
Caption: Generalized synthetic workflow for substituted quinolines.
Predicted Impact of Isomerism on Spectroscopic Signatures
While all three compounds share the same molecular formula (C₁₀H₅BrCl₂N) and mass, their spectroscopic data, particularly NMR, will provide unambiguous proof of their distinct structures.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the protons on the quinoline ring are highly sensitive to the electronic effects (inductive and mesomeric) of the substituents.[3]
-
Aromatic Protons:
-
Target Compound: The proton at C5 (H-5) will be a singlet, flanked by a bromine at C7 and a methyl group at C8. The proton at C6 (H-6) will also be a singlet. The proton at C2 (H-2) will appear as a downfield singlet due to the influence of the adjacent nitrogen and C3-chlorine.
-
Isomer A (6-methyl): The substitution pattern changes dramatically. We would now expect two singlets for H-5 and H-8. The position of the methyl singlet will confirm the structure.
-
Isomer B (6-bromo): We would expect singlets for H-5 and H-7. The electronic environment is significantly altered, which will shift these protons relative to the target compound.
-
-
Methyl Protons: The chemical shift of the methyl protons will be diagnostic. In the Target Compound and Isomer B , the C8-methyl group is in a sterically crowded environment, which may cause its signal to appear at a slightly different field compared to the less-hindered C6-methyl in Isomer A .
Table 1: Predicted ¹H NMR Chemical Shift Regions for Aromatic Protons
| Proton Position | Target Compound (7-Br, 8-Me) | Isomer A (7-Br, 6-Me) | Isomer B (6-Br, 8-Me) | Rationale for Differences |
|---|---|---|---|---|
| H-2 | ~8.7-9.0 ppm (s) | ~8.7-9.0 ppm (s) | ~8.7-9.0 ppm (s) | Similar environment; deshielded by N and C3-Cl. |
| H-5 | ~8.0-8.3 ppm (s) | ~8.0-8.3 ppm (s) | ~8.1-8.4 ppm (s) | Position relative to halogens and methyl group alters shielding. |
| H-6 | ~7.8-8.1 ppm (s) | N/A (Substituted) | N/A (Substituted) | Presence/absence of proton is a key differentiator. |
| H-7 | N/A (Substituted) | N/A (Substituted) | ~7.9-8.2 ppm (s) | Presence/absence of proton is a key differentiator. |
| H-8 | N/A (Substituted) | ~7.7-8.0 ppm (s) | N/A (Substituted) | Presence/absence of proton is a key differentiator. |
Note: These are estimated values based on general principles of quinoline NMR. Actual values must be determined experimentally.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) will confirm the elemental composition for all isomers. The key diagnostic feature in low-resolution MS will be the isotopic pattern. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak (M) will be accompanied by a characteristic cluster of peaks at M+2, M+4, and M+6, whose relative intensities are predictable and will be identical for all isomers. Fragmentation patterns upon electron impact (EI-MS) may show subtle differences based on the relative stability of fragments, which is influenced by substituent position, but this is often less diagnostic than NMR for this class of isomers.
Physicochemical Properties & Predicted Biological Activity
The positioning of substituents directly impacts molecular properties like dipole moment, lipophilicity (LogP), and crystal packing, which in turn govern solubility, membrane permeability, and binding affinity to biological targets.[4]
-
Lipophilicity: The shift of a methyl or bromo group can alter the molecule's overall polarity and shape, leading to different LogP values. This can affect how the compound interacts with biological membranes and hydrophobic pockets in proteins.
-
Structure-Activity Relationship (SAR): The quinoline scaffold is a known "privileged structure" in anticancer drug design.[5] Different substitution patterns on the quinoline ring are known to confer inhibitory activity against various protein kinases. For instance, studies on related 7-substituted-4-aminoquinolines have shown that the nature and position of the substituent at C7 are critical for antimalarial activity.[6] Similarly, studies on brominated quinolines have demonstrated potent antiproliferative activity, with the position of the bromine atoms significantly influencing cytotoxicity.[3][5] It is plausible that one of these isomers may fit more effectively into the ATP-binding pocket of a target kinase than the others, leading to a significant difference in biological potency.
Standardized Protocols for Characterization
To experimentally verify the structure and purity of a synthesized batch of 7-Bromo-3,4-dichloro-8-methylquinoline or its isomers, a standardized set of analytical procedures is required.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general reverse-phase HPLC method for determining the purity of small organic molecules like substituted quinolines.
-
Rationale: HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase. For quinolines, a C18 column is effective, and purity is assessed by the relative area of the main peak.
-
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 Reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample dissolved in Acetonitrile or a mixture of Acetonitrile/Water
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile. Dilute to a working concentration of ~50 µg/mL with 50:50 Water:Acetonitrile.
-
System Equilibration: Equilibrate the column with a starting mixture (e.g., 95% A, 5% B) for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10 µL of the sample.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and re-equilibrate for 5 minutes.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Analysis: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides the steps for acquiring standard ¹H and ¹³C NMR spectra for structural elucidation.
-
Rationale: NMR provides the most definitive information on the precise chemical structure and connectivity of atoms in a molecule.[3]
-
Instrumentation & Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with Tetramethylsilane (TMS) as an internal standard.
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
¹H Spectrum Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum by setting the residual CHCl₃ signal to 7.26 ppm.
-
Integrate all signals and analyze chemical shifts and coupling patterns.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data and reference the CDCl₃ triplet to 77.16 ppm.
-
-
2D NMR (Optional but Recommended): Acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.
-
Caption: Workflow for the characterization of synthesized quinoline derivatives.
Conclusion
The structural distinctions between 7-Bromo-3,4-dichloro-8-methylquinoline and its positional isomers, while seemingly minor, have profound implications that cascade through their synthesis, chemical properties, and ultimately, their biological function. This guide establishes a predictive framework based on fundamental chemical principles and data from analogous systems. The key takeaway for researchers is that precise positional control of substituents on the quinoline scaffold is paramount. The provided analytical protocols offer a robust methodology for verifying these structures unequivocally. A thorough understanding of these isomeric differences is not merely an academic exercise but a critical component in the rational design of novel, potent, and selective quinoline-based therapeutics.
References
-
BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.[1]
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.[2]
- Kouznetsov, V. V., et al. (2012). Synthesis and biological activity of new 2-substituted quinoline derivatives. European Journal of Medicinal Chemistry.
- Ghorab, M. M., et al. (2014). Synthesis of novel 4-aminoquinoline derivatives with potential anticancer activity. Acta Pharmaceutica.
-
RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. [Link][7]
-
PubChem. 7-Bromo-3,4-dichloroquinoline. National Center for Biotechnology Information. [Link][8]
-
Organomation. HPLC Sample Preparation. Organomation. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.[9]
-
De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry. [Link][6]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central.[5]
-
Conduct Science. (2019). High performance liquid chromatography (HPLC) Protocol. Conduct Science. [Link][10]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.[3]
-
International Journal of Research in Engineering, Science and Management. (2021). A Review On Substitution Quinoline Derivatives and its Biological Activity. IJRESM.[2]
-
BenchChem. (2025). The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide. BenchChem.[1]
-
Silva, A. M. S., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate [mdpi.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. 6-BROMO-4-CHLORO-QUINOLINE-2-CARBOXYLIC ACID METHYL ESTER(887587-50-0) 1H NMR spectrum [chemicalbook.com]
- 8. 7-Bromo-3,4-Dichloroquinoline | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. rsc.org [rsc.org]
Safety Operating Guide
Personal protective equipment for handling 7-Bromo-3,4-dichloro-8-methylquinoline
Executive Safety Summary
Treat 7-Bromo-3,4-dichloro-8-methylquinoline as a High-Hazard Intermediate.
While specific toxicological data for this exact isomer is limited, structural analogs (e.g., 7-Bromo-3,4-dichloroquinoline) are classified as Acute Toxic (Oral) Category 3 and Eye Damage Category 1 [1, 2]. Furthermore, halogenated quinolines are frequent pharmacophores in antimalarial and anticancer drug discovery, implying potential biological activity and DNA intercalation capabilities [3].
Core Directive: Do not handle on an open bench. All operations must occur within a certified chemical fume hood.
Hazard Identification & Risk Assessment
To ensure safety, we apply the Read-Across Principle , deriving hazards from the closest structural analogs (Polyhalogenated Quinolines).
| Hazard Class | Risk Level | Mechanism of Action |
| Acute Toxicity | High (Band 3) | Nitrogen-containing heterocycles can target the central nervous system (CNS) and liver (hepatotoxicity). Analogous compounds show oral toxicity (LD50 < 300 mg/kg) [1]. |
| Eye Damage | Severe (Cat.[1][2][3] 1) | The electron-deficient quinoline ring, sensitized by halogenation, acts as a potent lachrymator and corrosive agent to mucous membranes [2]. |
| Sensitization | Moderate | Halogenated heterocycles are potential skin sensitizers. Repeated exposure may trigger allergic dermatitis. |
| Aquatic Toxicity | Chronic | Halogenated compounds are persistent in the environment. Segregation from water systems is mandatory [1]. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. Selection depends on the physical state of the compound.
PPE Selection Logic
-
Solids: Risk is inhalation of dust and direct contact.
-
Solutions: Risk is permeation through gloves (solvent-dependent) and splash.
| PPE Component | Specification (Solid Handling) | Specification (Solution/Synthesis) | Rationale |
| Hand Protection | Double Nitrile (Min 5 mil outer) | Laminate (Silver Shield) or High-Grade Nitrile (Min 8 mil) | Standard nitrile degrades rapidly against halogenated solvents (e.g., DCM, Chloroform) often used with this compound [4]. |
| Eye Protection | Chemical Goggles (ANSI Z87.1) | Chemical Goggles + Face Shield | Safety glasses are insufficient due to the "Category 1 Eye Damage" risk. Vapors can bypass glasses. |
| Respiratory | N95 (if outside hood - Emergency only) | P100/OV Cartridge (if outside hood) | Engineering controls (Fume Hood) are the primary defense. Respirators are for spill cleanup only. |
| Body Protection | Tyvek Lab Coat (Disposable) | Chem-Resistant Apron over Lab Coat | Cotton absorbs liquids, keeping toxins against the skin. Tyvek sheds dust and splashes. |
Visual Guide: PPE Decision Tree
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.
Operational Protocols
A. Weighing & Transfer (Solid State)
-
Static Control: Halogenated quinolines often carry static charge, causing "fly-away" powder. Use an anti-static gun or a balance enclosure within the hood.
-
Technique: Never weigh on an open bench. If the balance is outside the hood, use a tare-weighed closed vial method:
-
Tare empty vial with cap.
-
Add solid inside the hood.
-
Cap tightly.[2]
-
Weigh sealed vial outside.
-
-
Decontamination: Wipe the exterior of the vial with a methanol-dampened tissue before removing it from the hood.
B. Reaction Setup (Synthesis)
-
Closed Systems: All reactions involving heating must be under an inert atmosphere (Argon/Nitrogen) with a condenser to prevent vapor escape.
-
Solvent Trap: If using a rotary evaporator, ensure the cold trap is active (-78°C) to capture halogenated vapors before they reach the pump.
C. Emergency Spill Response
-
Evacuate the immediate area if the spill is >5 grams or outside the hood.
-
Don PPE: Full Tyvek suit, double gloves, and P100/OV respirator.
-
Contain: Use vermiculite or activated carbon mats. Do not use paper towels (they increase surface area for evaporation).
-
Neutralize: Collect solid waste into a jar labeled "Hazardous Waste - Toxic Solid."
Waste Disposal Logistics
Proper disposal is critical to prevent environmental contamination and regulatory fines.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Double-bag in clear polyethylene. Label "Toxic Solid Debris." |
| Liquid Waste A | Reaction mixtures with Halogenated solvents (DCM, CHCl3). | Halogenated Organic Waste carboy. Do not mix with acetone/water. |
| Liquid Waste B | Aqueous extractions or non-halo solvents. | Non-Halogenated Waste carboy (if <2% halogen content). |
| Sharps | Needles, broken glass.[4] | Hard-walled Sharps Container . Never recap needles. |
Scientific Workflow Visualization
This diagram outlines the self-validating safety loop required for every interaction with the chemical.
Figure 2: The "Self-Validating" Safety Loop. Each step must be completed before proceeding to the next.
References
-
Sigma-Aldrich. (n.d.).[5] Safety Data Sheet: 7-Bromo-3,4-dichloroquinoline. Retrieved from
-
PubChem. (n.d.). Compound Summary: 7-Bromo-3,4-dichloroquinoline.[3] National Library of Medicine. Retrieved from
-
BenchChem. (2025). Application Notes: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. Retrieved from
-
Kimberly-Clark Professional. (n.d.). Chemical Resistance Guide for Nitrile Gloves. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
